molecular formula C28H30N4O6 B563873 RPR132595A-d3

RPR132595A-d3

Cat. No.: B563873
M. Wt: 521.6 g/mol
InChI Key: APWFTHDYKJHNEV-TVECXBKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RPR132595A-d3, also known as this compound, is a useful research compound. Its molecular formula is C28H30N4O6 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFTHDYKJHNEV-TVECXBKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of RPR132595A-d3 in the Metabolic Pathway of Irinotecan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RPR132595A-d3, placing it within the broader context of its parent compound, the chemotherapeutic agent Irinotecan (CPT-11). While RPR132595A (also known as NPC) is a significant metabolite of Irinotecan, it is crucial to understand that the primary anticancer activity of Irinotecan is not mediated by RPR132595A but by another key metabolite, SN-38. The "-d3" designation in this compound indicates that it is a deuterated form of the molecule, commonly utilized in research as an internal standard for pharmacokinetic analyses due to its distinct mass, without altering its fundamental biochemical properties.

Executive Summary

Irinotecan (CPT-11) is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism of action is intrinsically linked to its complex metabolic pathway, which involves several enzymes and results in the formation of both active and inactive metabolites. The principal active metabolite, SN-38, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of topoisomerase I by SN-38 leads to lethal DNA damage in cancer cells.

RPR132595A (NPC) is one of the main inactive metabolites of Irinotecan, formed through an oxidative process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the formation of RPR132595A is vital for comprehending the overall pharmacokinetics and potential drug-drug interactions of Irinotecan.

The Metabolic Fate of Irinotecan

The biotransformation of Irinotecan is a pivotal determinant of its efficacy and toxicity. The two primary metabolic pathways are:

  • Activation to SN-38: Irinotecan is converted to its highly active metabolite, SN-38, by carboxylesterase enzymes primarily in the liver.[1][2][3] SN-38 is approximately 100 to 1,000 times more potent as a topoisomerase I inhibitor than Irinotecan itself.[1][4][5]

  • Inactivation by CYP3A4: A significant portion of Irinotecan is metabolized by CYP3A4 to form inactive oxidative metabolites, including RPR132595A (NPC) and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC).[6][7][8][9]

A simplified representation of this metabolic pathway is illustrated below:

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases NPC RPR132595A (NPC) (Inactive Metabolite) Irinotecan->NPC CYP3A4 APC APC (Inactive Metabolite) Irinotecan->APC CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1

Figure 1: Simplified metabolic pathway of Irinotecan (CPT-11).

Core Mechanism of Action: SN-38 and Topoisomerase I Inhibition

The anticancer activity of Irinotecan is mediated by its active metabolite, SN-38.[1][2][10] SN-38 targets DNA topoisomerase I, a nuclear enzyme that plays a crucial role in relaxing DNA torsional strain during replication and transcription by creating transient single-strand breaks.[1][2][11]

The mechanism of action unfolds as follows:

  • Binding to the Topoisomerase I-DNA Complex: SN-38 binds to the complex formed between topoisomerase I and DNA.[1][11][12]

  • Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand DNA break.[2][11][12]

  • Induction of DNA Double-Strand Breaks: When the replication fork collides with this stabilized complex, it leads to the formation of irreversible and lethal double-strand DNA breaks.[1][12][13]

  • Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[1][13]

The signaling cascade initiated by SN-38-induced DNA damage is depicted in the following diagram:

DNA_Damage_Response SN38 SN-38 TopoI Topoisomerase I-DNA Complex SN38->TopoI Inhibits SSB Stabilized Single-Strand Break TopoI->SSB Prevents re-ligation DSB Double-Strand DNA Break SSB->DSB Replication fork collision CellCycleArrest S/G2 Phase Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Signaling pathway of SN-38-induced cytotoxicity.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory potency of Irinotecan and its active metabolite, SN-38.

CompoundTargetAssayIC50Reference
SN-38 Topoisomerase IDNA relaxation assay~2-5 µM[4]
SN-38 DNA SynthesisP388 cells0.077 µM[4]
Irinotecan (CPT-11) Topoisomerase IDNA relaxation assaySignificantly higher than SN-38[1][4]

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is a fundamental method to determine the inhibitory activity of compounds against topoisomerase I.

Objective: To measure the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds (Irinotecan, SN-38) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel

  • Electrophoresis buffer (e.g., TBE)

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Analysis: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in a higher proportion of supercoiled DNA. The concentration of the inhibitor that results in 50% inhibition of the relaxation activity is determined as the IC50 value.[4]

The workflow for this experimental protocol can be visualized as follows:

TopoI_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Assay Buffer, Supercoiled DNA, and Test Compound B Add Topoisomerase I A->B C Incubate at 37°C B->C D Add Stop Solution C->D E Agarose Gel Electrophoresis D->E F Stain and Visualize DNA E->F G Determine IC50 F->G

Figure 3: Experimental workflow for Topoisomerase I DNA relaxation assay.

Conclusion

References

The Role of RPR132595A-d3 in Advancing Irinotecan Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of RPR132595A-d3, a critical tool in the research and development of the chemotherapeutic agent irinotecan (marketed as Camptosar®). We will delve into the metabolic fate of irinotecan, the specific role of RPR132595A and its deuterated analog, and the advanced analytical techniques that underpin its use.

RPR132595A: An Inactive Metabolite in the Irinotecan Pathway

RPR132595A, also known as NPC, is an inactive metabolite of the anticancer drug irinotecan (CPT-11).[1][2] Irinotecan is a prodrug, meaning it is converted within the body into its active form, SN-38, which is a potent topoisomerase I inhibitor that leads to cancer cell death.[2] The metabolic pathway of irinotecan is complex, involving several enzymes and resulting in various metabolites.

RPR132595A is formed from irinotecan through an oxidation reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] This metabolic route is considered an inactivation pathway, as RPR132595A does not possess the potent anti-cancer activity of SN-38.[3]

Chemical Identity of RPR132595A:

  • Systematic Name: 7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin[4][5]

  • Molecular Formula: C₂₈H₃₀N₄O₆[4][5]

  • Molecular Weight: 518.56 g/mol [4][5]

This compound: A Deuterated Internal Standard for Precision Analysis

In scientific research, particularly in pharmacokinetic and pharmacodynamic studies, accurate quantification of drugs and their metabolites is paramount. This compound is the deuterium-labeled version of RPR132595A. Deuterium is a stable, non-radioactive isotope of hydrogen. By replacing three hydrogen atoms with deuterium atoms, this compound is created to have a slightly higher molecular weight than its non-deuterated counterpart.

This key difference makes this compound an ideal internal standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. In this analytical technique, a known amount of the deuterated standard is added to a biological sample (such as plasma or urine) before processing. Because the deuterated and non-deuterated forms of the molecule behave almost identically during sample preparation and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio, allowing for highly accurate and precise quantification of the endogenous RPR132595A in the sample.

Irinotecan Metabolic Pathway

The metabolic conversion of irinotecan is a complex process involving activation to the potent anti-tumor agent SN-38 and inactivation to various other compounds. The following diagram illustrates the major metabolic pathways of irinotecan.

Irinotecan_Metabolism Irinotecan Metabolic Pathway Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases RPR132595A RPR132595A (NPC, Inactive) Irinotecan->RPR132595A CYP3A4 APC APC (Inactive Metabolite) Irinotecan->APC CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1 experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standards (including this compound analog) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

An In-Depth Technical Guide to Vitamin D Receptor (VDR) Binding Affinity: A Case Study with Calcipotriol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for the compound "RPR132595A-d3" did not yield any public domain information regarding its binding affinity for the Vitamin D Receptor (VDR). Therefore, this technical guide utilizes the well-characterized synthetic VDR ligand, Calcipotriol , as an illustrative example to fulfill the core requirements of this document. The data and protocols presented herein are specific to Calcipotriol and the Vitamin D Receptor.

Introduction

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune modulation, and cellular proliferation and differentiation.[1] Ligand binding to the VDR initiates a cascade of molecular events, leading to the regulation of target gene expression.[2][3] The affinity with which a ligand binds to the VDR is a critical determinant of its biological activity.

This technical guide provides a comprehensive overview of the binding affinity of Calcipotriol, a synthetic analog of Vitamin D, to the VDR. It is intended for researchers, scientists, and drug development professionals engaged in the study of VDR biology and the development of novel VDR-targeting therapeutics. The guide details the quantitative binding data, in-depth experimental protocols for determining binding affinity, and visual representations of the VDR signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of Calcipotriol to the human Vitamin D Receptor has been determined using various experimental techniques. The equilibrium dissociation constant (Kd) is a direct measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher binding affinity.[4]

LigandReceptorBinding ParameterValueAssay MethodReference
CalcipotriolHuman Vitamin D3 ReceptorKd0.310 nMRadioligand Binding Assay[5]

Note: The table above summarizes the available quantitative data for the binding of Calcipotriol to the VDR. Further studies may report other affinity parameters such as IC50 or Ki under specific experimental conditions.

VDR Signaling Pathway

Upon binding of an agonist ligand such as Calcipotriol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][3] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3] This binding event recruits a complex of co-activator proteins, which ultimately leads to the initiation of gene transcription.[2] Conversely, in the absence of a ligand or in the presence of an antagonist, the VDR can associate with co-repressor proteins to inhibit gene expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR_inactive VDR (inactive) + Co-repressors Calcipotriol->VDR_inactive binds VDR_active VDR (active) VDR_inactive->VDR_active Conformational Change RXR RXR VDR_active->RXR dimerizes with VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE binds to cluster_nucleus cluster_nucleus VDR_RXR->cluster_nucleus Translocation Coactivators Co-activators VDRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates

VDR Signaling Pathway Activation by Calcipotriol.

Experimental Protocols

The determination of VDR binding affinity is crucial for the characterization of novel ligands. The following sections provide detailed methodologies for two commonly employed techniques: the Radioligand Binding Assay and Surface Plasmon Resonance.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (e.g., Calcipotriol) to compete with a radiolabeled ligand for binding to the VDR.

  • Recombinant Human Vitamin D Receptor (VDR): Purified, full-length or ligand-binding domain.

  • Radioligand: [³H]-Calcitriol (1,25-dihydroxyvitamin D3), specific activity >100 Ci/mmol.

  • Test Compound: Calcipotriol, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1.5 mM EDTA, 5 mM MgCl₂, 10 mM DTT.

  • Wash Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (VDR, Radioligand, Calcipotriol, Buffers) start->prepare_reagents plate_setup Set up 96-well plate (Total, Non-specific, and Competition wells) prepare_reagents->plate_setup add_components Add Assay Components (Buffer, Calcipotriol/Vehicle, VDR, [³H]-Calcitriol) plate_setup->add_components incubation Incubate at 4°C (e.g., 18 hours) add_components->incubation filtration Separate Bound and Free Ligand (Rapid vacuum filtration) incubation->filtration washing Wash Filters (3x with ice-cold Wash Buffer) filtration->washing scintillation_counting Quantify Radioactivity (Add scintillation cocktail and count) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a Radioligand Binding Assay.

  • Preparation of Reagents: Prepare serial dilutions of Calcipotriol in assay buffer. The final concentration of the radioligand ([³H]-Calcitriol) should be at or near its Kd for the VDR.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: Contains VDR, radioligand, and vehicle (solvent for Calcipotriol).

    • Non-specific Binding: Contains VDR, radioligand, and a saturating concentration of unlabeled Calcitriol (e.g., 1 µM).

    • Competition: Contains VDR, radioligand, and varying concentrations of Calcipotriol.

  • Incubation: Add the assay components to the wells in the specified order (buffer, test compound/vehicle, VDR, and finally the radioligand to initiate the binding reaction). Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the VDR-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Calcipotriol concentration.

    • Determine the IC50 value (the concentration of Calcipotriol that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

  • SPR Instrument: (e.g., Biacore, ProteOn).

  • Sensor Chip: (e.g., CM5 chip for amine coupling).

  • Recombinant Human VDR.

  • Analyte: Calcipotriol, dissolved in running buffer.

  • Running Buffer: (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

  • Immobilization of VDR:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the purified VDR over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without the injection of VDR.

  • Interaction Analysis:

    • Inject a series of concentrations of Calcipotriol (analyte) over the VDR-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time. The response is proportional to the mass of analyte binding to the immobilized ligand.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface to monitor the dissociation of the analyte.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This technical guide has provided a detailed overview of the binding affinity of Calcipotriol to the Vitamin D Receptor. The quantitative data presented, along with the comprehensive experimental protocols, offer a valuable resource for researchers in the field. The provided diagrams of the VDR signaling pathway and experimental workflow serve to visually clarify these complex processes. The methodologies described herein can be adapted for the characterization of novel VDR ligands, thereby facilitating the discovery and development of new therapeutics targeting the Vitamin D signaling pathway.

References

The Synthesis and Chemical Properties of RPR132595A-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Information regarding the specific chemical structure, and therefore the definitive synthesis and detailed chemical properties of the compound designated as RPR132595A and its deuterated analog, RPR132595A-d3, is not available in the public domain. Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield specific data for a compound with this identifier. "RPR132595A" is likely an internal research and development code used by a pharmaceutical entity, and the associated scientific data has not been publicly disclosed.

This guide, therefore, provides a comprehensive overview of the general principles and methodologies that would be applied to the synthesis and characterization of a deuterated small molecule drug candidate like this compound, intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on established practices in medicinal chemistry and drug discovery.

Introduction to Deuterated Compounds in Drug Development

Deuterium (²H or D), a stable isotope of hydrogen, has gained significant attention in drug development. The substitution of hydrogen with deuterium at specific metabolically vulnerable positions within a drug molecule can alter its pharmacokinetic profile. This is due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.

Potential Advantages of Deuteration:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.

  • Enhanced Exposure: Slower clearance can result in higher overall drug exposure.

  • Reduced Toxic Metabolites: Altering metabolic pathways may decrease the formation of harmful byproducts.

  • Improved Therapeutic Index: A combination of the above factors can lead to a better safety and efficacy profile.

General Strategies for the Synthesis of Deuterated Compounds

The synthesis of a deuterated compound like this compound would be highly dependent on the specific chemical structure of the parent molecule, RPR132595A. However, several general strategies are commonly employed for the introduction of deuterium into organic molecules.

Synthesis from Deuterated Starting Materials

One of the most straightforward approaches involves utilizing commercially available or readily synthesized deuterated building blocks. This method is often efficient and provides high levels of deuterium incorporation at specific positions.

Hypothetical Workflow for Synthesis from Deuterated Precursors:

Start Identify key non-deuterated starting material Deuterated_SM Synthesize or procure deuterated analog of the starting material Start->Deuterated_SM Synthesis Incorporate deuterated starting material into the main synthetic route of the parent compound Deuterated_SM->Synthesis Final_Compound This compound Synthesis->Final_Compound

Caption: Synthesis from deuterated starting materials workflow.

Deuterium Gas-Mediated Reactions

For molecules with suitable functional groups, catalytic deuteration using deuterium gas (D₂) is a common method. This is often used for the reduction of double or triple bonds, or for dehalogenation reactions.

Table 1: Common Catalytic Deuteration Reactions

Reaction TypeCatalystSubstrate Functional GroupProduct Functional Group
Alkenes/Alkynes HydrogenationPd, Pt, NiC=C, C≡CC-D bonds
Carbonyl ReductionRu, RhC=OCD-OD
DehalogenationPd/CC-X (X=Cl, Br, I)C-D
Deuterium Exchange Reactions

In some cases, hydrogen atoms in the parent molecule can be directly exchanged for deuterium atoms. This is often achieved using a deuterium source like deuterated water (D₂O), deuterated acids, or deuterated bases, sometimes in the presence of a metal catalyst.

Hypothetical Experimental Protocol: Acid-Catalyzed H/D Exchange

  • Dissolution: Dissolve the parent compound (RPR132595A) in a suitable aprotic solvent.

  • Deuterium Source: Add a deuterated acid (e.g., D₂SO₄ or CF₃COOD) to the reaction mixture.

  • Heating: Heat the mixture to a temperature determined by the reactivity of the specific C-H bonds to be exchanged.

  • Monitoring: Monitor the progress of the reaction by techniques such as ¹H NMR or Mass Spectrometry to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, quench the reaction with a suitable base and extract the deuterated product.

  • Purification: Purify the resulting this compound using standard chromatographic techniques (e.g., column chromatography or HPLC).

Characterization and Chemical Properties

Once synthesized, a comprehensive analysis of this compound would be crucial to confirm its identity, purity, and key chemical properties.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Mass Spectrometry (MS) Confirms the molecular weight and the number of incorporated deuterium atoms.
¹H NMR Spectroscopy Shows the disappearance or reduction of signals corresponding to the deuterated positions.
²H NMR Spectroscopy Directly observes the deuterium signals, confirming their location in the molecule.
¹³C NMR Spectroscopy Can show changes in the chemical shifts of carbons attached to deuterium.
HPLC/UPLC Determines the chemical purity of the final compound.
Melting Point A fundamental physical property that can be compared to the parent compound.
Solubility Assessed in various solvents to inform formulation development.

Signaling Pathways and Logical Relationships

The biological activity of this compound would be expected to be identical to its parent compound, as deuterium substitution does not typically alter the pharmacodynamic properties of a drug. The primary difference lies in its metabolic fate.

Illustrative Diagram of the Expected Biological Equivalence and Pharmacokinetic Difference:

cluster_compounds Compounds cluster_effects Biological Effects cluster_pk Pharmacokinetics RPR_H RPR132595A Target Biological Target RPR_H->Target Identical Binding Metabolism_H Metabolism (Faster) RPR_H->Metabolism_H RPR_D This compound RPR_D->Target Identical Binding Metabolism_D Metabolism (Slower) RPR_D->Metabolism_D PD_Effect Pharmacodynamic Effect Target->PD_Effect Excretion Excretion Metabolism_H->Excretion Metabolism_D->Excretion

Caption: Comparative biological activity and pharmacokinetics.

Conclusion

While the specific details for the synthesis and chemical properties of this compound remain undisclosed, this guide outlines the fundamental principles and methodologies that would be integral to its development. The synthesis would rely on established techniques for deuterium incorporation, and its characterization would involve a suite of modern analytical methods. The primary rationale for developing a deuterated version of a drug candidate is to leverage the kinetic isotope effect to improve its pharmacokinetic profile, potentially leading to a more effective and safer therapeutic agent. Further public disclosure of the structure of RPR132595A would be necessary to provide a more detailed and specific technical guide.

A Comprehensive Technical Guide to the Stability and Storage of Vitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and storage conditions for Vitamin D3 (cholecalciferol), a critical compound in pharmaceutical and nutraceutical applications. Understanding the factors that influence its degradation is paramount for ensuring product efficacy and safety. This document summarizes key stability data, outlines experimental methodologies for its assessment, and provides visual representations of factors influencing its stability.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of Vitamin D3. The following conditions are recommended based on safety data sheets and stability studies.

Table 1: Recommended General Storage Conditions for Vitamin D3

ParameterRecommendationSource(s)
Temperature Keep refrigerated or at a temperature not exceeding 25°C.[1][2]
Container Keep container tightly closed and dry.[1]
Atmosphere Store under an inert atmosphere.[2]
Light Protect from the effects of light.[1]
Ventilation Store in a well-ventilated place.

Stability Profile of Vitamin D3

The stability of Vitamin D3 is influenced by a multitude of factors, including temperature, pH, light, oxygen, and the presence of metal ions.[3][4] Degradation typically follows first-order kinetics, except under light and oxygen exposure where more complex models may be necessary.[3]

2.1. Temperature Stability

Elevated temperatures accelerate the degradation of Vitamin D3.

Table 2: Isothermal Stability of Liquid Vitamin D3 Preparations

TemperatureTime to reach 90% of labeled contentSource(s)
4°C> 1 year (for some preparations)[5]
25°CAt least 1 year for liquid prescription medicines.[5][6]
40°C3 to 5 months for some nutritional supplements.[5]
40°C4 months for liquid prescription medicines.[5][6]

2.2. pH Stability

Vitamin D3 is most stable in neutral to slightly alkaline conditions. Acidic conditions, particularly below pH 5, significantly increase its degradation rate.[7]

Table 3: pH-Dependent Stability of Vitamin D3 in Aqueous Solutions at 25°C

pH RangeStability ProfileSource(s)
1 - 4Steep drop in stability.[7]
5 - 8Most stable range.[7]

2.3. Other Destabilizing Factors

Several other factors can negatively impact Vitamin D3 stability:

  • Light and Oxygen: Exposure to light and oxygen can cause degradation.[3]

  • Metal Ions: The presence of metal ions can catalyze degradation.[3]

  • Aqueous Media: Vitamin D3 is very unstable in distilled water, with concentrations dropping below 10% of the initial amount after one day at 25°C.[7] Its stability is generally higher in non-aqueous solutions.[7]

  • Concentration: Stability is concentration-dependent, with lower concentrations exhibiting higher degradation rates.[7]

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately determining the concentration of Vitamin D3 and its degradation products over time.

3.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This method is widely used to assess the stability of Vitamin D3 in various formulations.

Objective: To quantify the concentration of Vitamin D3 in a sample over time under specific storage conditions.

Methodology:

  • Sample Preparation: Samples are withdrawn at predetermined time points from batches stored under controlled conditions (e.g., different temperatures, humidity levels, and light exposures).

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of organic solvents (e.g., methanol, acetonitrile) and water.

    • Stationary Phase: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at a wavelength where Vitamin D3 has maximum absorbance.

  • Data Analysis: The concentration of Vitamin D3 is determined by comparing the peak area of the sample to that of a reference standard of known concentration. The degradation rate is then calculated.

Visualization of Factors Influencing Vitamin D3 Stability

The following diagram illustrates the key factors that can lead to the degradation of Vitamin D3.

Factors Influencing Vitamin D3 Stability cluster_environmental Environmental Factors cluster_formulation Formulation Factors Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation (Acidic) Metal_Ions Metal Ions Metal_Ions->Degradation Solvent Solvent System (Aqueous vs. Non-aqueous) Solvent->Degradation (Aqueous) Concentration Concentration Concentration->Degradation (Low) VitaminD3 Vitamin D3 VitaminD3->Degradation

Caption: Key environmental and formulation factors contributing to the degradation of Vitamin D3.

This guide provides a foundational understanding of Vitamin D3 stability. For specific formulations, it is imperative to conduct dedicated stability studies to establish appropriate storage conditions and shelf-life. The use of stabilizers such as antioxidants (e.g., ascorbic acid, citric acid) and chelating agents (e.g., EDTA) can significantly improve the stability of Vitamin D3 in aqueous formulations.[3]

References

The Clear Advantage: A Technical Guide to Stable Isotope-Labeled Vitamin D in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as an indispensable tool in the nuanced and complex field of vitamin D research. The introduction of a heavy isotope, such as deuterium (²H) or carbon-13 (¹³C), into the vitamin D molecule creates a tracer that is chemically identical to its natural counterpart but distinguishable by mass spectrometry. This subtle modification provides an unparalleled window into the intricate lifecycle of vitamin D, from its absorption and metabolism to its downstream signaling effects. This technical guide provides an in-depth exploration of the applications of stable isotope-labeled vitamin D, offering detailed experimental insights and quantitative data to empower researchers in their scientific pursuits. The use of these labeled compounds as internal standards in isotope dilution mass spectrometry has become the gold standard for the accurate quantification of vitamin D and its metabolites.[1]

Core Applications of Stable Isotope-Labeled Vitamin D

The primary applications of stable isotope-labeled vitamin D and its metabolites can be broadly categorized into two main areas:

  • Internal Standards for Accurate Quantification: Stable isotope-labeled analogs of vitamin D and its metabolites are crucial as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3] This isotope dilution method corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements of endogenous vitamin D levels.[1]

  • Tracers for Metabolic and Pharmacokinetic Studies: By administering a known dose of labeled vitamin D, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the vitamin. This allows for precise pharmacokinetic modeling and a deeper understanding of vitamin D's metabolic fate in various physiological and pathological states.

Quantitative Analysis of Vitamin D Metabolites using Stable Isotope Dilution LC-MS/MS

The use of stable isotope-labeled internal standards is fundamental to achieving the highest level of accuracy in quantifying vitamin D metabolites. Below is a summary of representative quantitative data from studies employing these methods.

AnalyteLabeled Internal StandardSample MatrixLower Limit of Quantitation (LLOQ)Reference
25-hydroxyvitamin D₃ (25(OH)D₃)[6,19,19-²H₃]-25(OH)D₃Human Serum4.0 nmol/L[4]
25-hydroxyvitamin D₂ (25(OH)D₂)[6,19,19-²H₃]-25(OH)D₃Human Serum7.5 nmol/L[4]
1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)[²H₆]-1α,25(OH)₂D₃Human Serum10 pg/mL[5]
d₃-vitamin D₃Not Applicable (Analyte)Human Serum0.2 ng/mL[6]
d₃-25-hydroxyvitamin D₃Not Applicable (Analyte)Human Serum0.07 ng/mL[6]

Pharmacokinetic Parameters of Deuterated Vitamin D₃ in Humans

A pilot study investigating the kinetics of a single oral dose of 25 µg of [6,19,19-²H]-vitamin D₃ (d₃-vitamin D₃) in pregnant and non-pregnant women yielded the following pharmacokinetic data.[6]

ParameterNon-pregnant Women (n=5)Pregnant Women (n=4)
d₃-vitamin D₃
AUC₀₋₂₄ₕ (ng/mL·h)26.7 ± 6.926.8 ± 6.0
d₃-25(OH)D₃
AUC₀₋₄₅₆ₕ (ng/mL·h)295 ± 123296 ± 140
Tₘₐₓ (h)168168
Half-life (days)13.618.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of 25-hydroxyvitamin D in Human Serum

This protocol outlines a common procedure for the extraction of 25-hydroxyvitamin D₂ and D₃ from human serum using protein precipitation followed by solid-phase extraction (SPE).

Materials:

  • Human serum samples

  • Hexadeuterated 25-hydroxyvitamin D₃ ([²H₆]-25(OH)D₃) as internal standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • SPE cartridges (e.g., C8 or C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of serum or plasma, add the internal standard ([²H₆]-25-hydroxyvitamin D₃).[4]

  • Perform protein precipitation by adding methanol.[4]

  • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a water/methanol mixture to remove polar interferences.

  • Elute the analytes with a more non-polar solvent, such as acetonitrile or a higher concentration of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Vitamin D Metabolites

This section provides a general workflow for the analysis of vitamin D metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI))

Chromatographic Conditions (Example):

  • Column: A C8 or C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive ion mode is typically used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Ion Source Parameters: Parameters such as capillary voltage, desolvation temperature, and gas flows are optimized to achieve maximum sensitivity for the analytes of interest.[7]

Signaling and Metabolic Pathways

Stable isotope-labeled vitamin D is instrumental in elucidating the complex metabolic and signaling pathways of vitamin D. The following diagrams, generated using the DOT language, illustrate these key processes.

Vitamin D Metabolic Pathway

This pathway shows the conversion of vitamin D from its dietary and skin-synthesized forms into its active and inactive metabolites.

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney 7-DHC 7-dehydrocholesterol VitaminD Vitamin D (Cholecalciferol/Ergocalciferol) 7-DHC->VitaminD 25(OH)D 25-hydroxyvitamin D (Calcidiol) 1,25(OH)2D 1,25-dihydroxyvitamin D (Calcitriol) 25(OH)D->1,25(OH)2D 1α-hydroxylation 24,25(OH)2D 24,25-dihydroxyvitamin D 25(OH)D->24,25(OH)2D 24-hydroxylation CYP27B1 CYP27B1 (1α-hydroxylase) CYP24A1 CYP24A1 (24-hydroxylase) CYP2R1_CYP27A1 CYP2R1, CYP27A1 Calcitroic_Acid Calcitroic Acid (Inactive) 1,25(OH)2D->Calcitroic_Acid 24-hydroxylation Diet Dietary Vitamin D (D₂ or D₃) Diet->VitaminD VitaminD->25(OH)D 25-hydroxylation

Vitamin D Metabolic Pathway
Vitamin D Receptor Signaling Pathway

This diagram illustrates the genomic mechanism of action of the active form of vitamin D, 1,25-dihydroxyvitamin D (Calcitriol), through the vitamin D receptor (VDR).

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_cyto 1,25(OH)₂D (Calcitriol) VDR_cyto VDR Calcitriol_cyto->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Heterodimerizes with RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_complex->VDR_RXR_nuc Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_nuc->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates

Vitamin D Receptor Signaling
Experimental Workflow for Vitamin D Metabolite Analysis

This workflow diagram outlines the key steps involved in a typical clinical or research laboratory process for the quantification of vitamin D metabolites using LC-MS/MS with stable isotope-labeled internal standards.

LCMS_Workflow Sample_Collection 1. Serum/Plasma Sample Collection Add_IS 2. Add Stable Isotope- Labeled Internal Standard Sample_Collection->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Extraction 4. Extraction (LLE or SPE) Protein_Precipitation->Extraction Evaporation_Reconstitution 5. Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation 6. Chromatographic Separation (LC) Evaporation_Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS/MS Analysis Workflow

Synthesis of Stable Isotope-Labeled Vitamin D

The synthesis of deuterated or ¹³C-labeled vitamin D and its metabolites is a complex multi-step process. A common strategy involves the convergent synthesis approach, where the A-ring and the CD-ring side-chain fragments of the molecule are synthesized separately and then coupled together.[3] For instance, deuterium atoms can be introduced into the side chain by reacting an appropriate ester precursor with a deuterated Grignard reagent, such as CD₃MgBr.[3] The synthesis of polydeuterated analogs of 25-hydroxyvitamin D₃ and 1α,25-dihydroxyvitamin D₃ has been described, with stable isotopes placed at metabolically stable positions to be useful in catabolism studies.[8]

Conclusion

Stable isotope-labeled vitamin D has revolutionized the study of this essential nutrient and hormone. Its application as an internal standard has set a new benchmark for accuracy in clinical and research diagnostics, while its use as a metabolic tracer continues to unravel the complex pharmacokinetics and intricate signaling pathways of vitamin D. This guide has provided a comprehensive overview of the core applications, detailed experimental considerations, and key metabolic and signaling pathways. As research continues to uncover the pleiotropic effects of vitamin D on human health, the role of stable isotope-labeled analogs will undoubtedly expand, offering ever clearer insights into its physiological and pathological significance.

References

Understanding the Mass Shift of RPR132595A-d3 in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for understanding the mass shift of the deuterated internal standard RPR132595A-d3 in mass spectrometry. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical studies, particularly those focused on the quantification of drug metabolites.

Introduction to RPR132595A and its Deuterated Analog

RPR132595A, also known as 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, is a metabolite of the anticancer drug Irinotecan (CPT-11)[1][2][3]. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results[4][5]. This compound is the deuterated form of RPR132595A, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Chemical Structure of RPR132595A:

RPR132595A_structure cluster_core Camptothecin Core img img caption Chemical Structure of RPR132595A

Caption: Chemical Structure of RPR132595A.

The Principle of Mass Shift in Mass Spectrometry

The fundamental principle behind the use of this compound as an internal standard is the intentional mass shift it exhibits in a mass spectrometer compared to the unlabeled RPR132595A. This mass difference is the basis for the stable isotope dilution technique.

  • Isotopic Labeling: Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. It contains one proton and one neutron, making it approximately twice as heavy as a protium atom (¹H).

  • Mass-to-Charge Ratio (m/z): A mass spectrometer separates ions based on their mass-to-charge ratio. By replacing three hydrogen atoms with three deuterium atoms in RPR132595A, the molecular weight of the molecule increases by approximately 3 Daltons.

  • Co-elution and Differential Detection: When a sample containing both RPR132595A and a known concentration of this compound is analyzed by LC-MS, the two compounds co-elute from the liquid chromatography column due to their identical physicochemical properties. However, the mass spectrometer detects them as distinct species with different m/z values.

  • Quantification: The ratio of the peak area of the analyte (RPR132595A) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample. This method effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable quantitative data.

Quantitative Data and Mass Shift Analysis

The expected mass shift for this compound is a nominal increase of 3 mass units. The exact mass shift will be slightly different due to the precise mass of deuterium versus hydrogen.

CompoundMolecular FormulaMonoisotopic Mass (Da)Nominal Mass Shift (Da)
RPR132595AC₂₈H₃₀N₄O₆518.2169-
This compoundC₂₈H₂₇D₃N₄O₆521.2357+3

Note: The exact position of the three deuterium atoms on the RPR132595A molecule would be determined during its synthesis and confirmed by techniques like NMR spectroscopy.

Experimental Protocols

The following is a generalized experimental protocol for the LC-MS/MS analysis of RPR132595A using this compound as an internal standard, based on methods for analyzing CPT-11 and its metabolites[6][7].

Sample Preparation

A robust and reproducible sample preparation is critical for accurate quantification. A common method for extracting small molecule drugs and their metabolites from biological matrices like plasma is protein precipitation.

  • Thawing and Vortexing: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.

  • Spiking with Internal Standard: Add a known amount of this compound solution (in an appropriate solvent like methanol or acetonitrile) to each plasma sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma), to the samples.

  • Vortexing and Centrifugation: Vortex the samples vigorously for several minutes to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The analysis is typically performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of CPT-11 and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: The flow rate will depend on the column dimensions and the specific HPLC/UHPLC system.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of these compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
RPR132595A519.2[To be determined experimentally]
This compound522.2[To be determined experimentally]

Note: The specific MRM transitions need to be optimized for the particular mass spectrometer being used.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of RPR132595A using its deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Workflow for RPR132595A analysis.

Metabolic Pathway of Irinotecan (CPT-11)

RPR132595A is a product of the metabolic conversion of Irinotecan. Understanding this pathway is essential for interpreting bioanalytical results.

metabolic_pathway CPT11 Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) CPT11->SN38 Carboxylesterase APC APC CPT11->APC CYP3A4 RPR RPR132595A (NPC) CPT11->RPR CYP3A4 SN38G SN-38 Glucuronide SN38->SN38G UGT1A1

Caption: Metabolic pathway of Irinotecan.

Conclusion

The use of deuterated internal standards, such as this compound, is a cornerstone of modern bioanalytical chemistry. The predictable and stable mass shift allows for highly accurate and precise quantification of analytes in complex biological matrices. A thorough understanding of the principles of isotopic labeling, mass spectrometry, and the specific metabolic pathways of the drug is essential for the successful development and validation of robust bioanalytical methods in drug development and clinical research.

References

RPR132595A-d3: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations when handling any chemical substance.

Introduction

RPR132595A-d3 is a deuterated analog of atropine, a tropane alkaloid and a well-known competitive antagonist of muscarinic acetylcholine receptors. Due to its potent biological activity, stringent safety measures and handling protocols are imperative to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the safety data for this compound's parent compounds, atropine and hyoscyamine, and outlines detailed experimental protocols for its safe handling in a research environment.

Safety Data

As a deuterated analog, the primary toxicological properties of this compound are expected to be similar to its non-deuterated counterparts, atropine and hyoscyamine. The following tables summarize the available quantitative toxicity data for these parent compounds.

Table 1: Quantitative Toxicity Data for Atropine

Route of AdministrationSpeciesLD50 ValueCitation
OralRat500 mg/kg[1][2]
OralMouse75 mg/kg[1][2]
DermalNot SpecifiedFatal in contact with skin[1]
InhalationNot SpecifiedFatal if inhaled[1]
IntraperitonealRat280 mg/kg[1]
IntraperitonealMouse30 mg/kg[1]
SubcutaneousRat250 mg/kg[1]
SubcutaneousMouse428 mg/kg[1]

Table 2: Quantitative Toxicity Data for Hyoscyamine

Route of AdministrationSpeciesLD50 ValueCitation
OralNot SpecifiedFatal if swallowed[3][4]
InhalationNot SpecifiedFatal if inhaled[3][4]

Note: Specific LD50 values for hyoscyamine are not consistently available across safety data sheets.

Hazard Identification and Precautions

This compound, like its parent compounds, is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin[1][3][4]. It is crucial to handle this compound with extreme caution.

Primary Hazards:

  • Acute Toxicity: Can be fatal upon short exposure.

  • Target Organs: May cause damage to the nervous system, cardiovascular system, kidneys, liver, and mucous membranes[2].

Handling Precautions:

  • Avoid inhalation of dust and aerosols[4].

  • Avoid contact with eyes and skin[4].

  • Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood[4].

  • Do not eat, drink, or smoke when using this product[3].

Experimental Protocols

The following protocols are generalized guidelines for handling this compound in a laboratory setting. Always adapt these procedures to your specific experimental needs and institutional safety protocols.

Personal Protective Equipment (PPE)

A full set of personal protective equipment must be worn at all times when handling this compound.

  • Gloves: Two pairs of nitrile gloves are recommended. Change the outer pair immediately if contaminated.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A dedicated lab coat, preferably a disposable one.

  • Respiratory Protection: A properly fitted respirator is necessary, especially when handling the powder form outside of a certified containment system[3][4].

Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution with minimal exposure risk.

Materials:

  • This compound solid

  • Analytical balance inside a ventilated balance enclosure or a chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Volumetric flask

  • Pipettes and tips

Procedure:

  • Don all required PPE.

  • Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure.

  • Carefully transfer the desired amount of this compound powder from the storage vial to a pre-tared weighing vessel using a clean spatula.

  • Record the exact weight.

  • To prepare a stock solution, carefully add the weighed powder to a volumetric flask.

  • Rinse the weighing vessel with a small amount of the chosen solvent and transfer the rinse to the volumetric flask to ensure all the compound is collected.

  • Add solvent to the volumetric flask to just below the calibration mark.

  • Cap the flask and gently swirl or sonicate until the solid is completely dissolved.

  • Once dissolved, add solvent to the final volume (up to the calibration mark).

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at the recommended temperature, protected from light.

Administration in Cell Culture

Objective: To safely administer the compound to cell cultures.

Materials:

  • Stock solution of this compound

  • Cell culture plates

  • Sterile pipette tips

  • Biological safety cabinet (BSC)

Procedure:

  • Perform all cell culture work in a certified Class II Biological Safety Cabinet.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Add the calculated volume of the stock solution directly to the cell culture medium.

  • Gently mix the medium by pipetting up and down.

  • Incubate the cells as required for your experiment.

  • Dispose of all contaminated materials (pipette tips, plates, etc.) in a designated hazardous waste container.

Spill and Waste Management

Spill Response:

  • Evacuate the immediate area.

  • Alert others and your laboratory supervisor.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Cover the spill with an absorbent material.

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution.

Waste Disposal:

  • All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations[3].

  • Do not dispose of this compound down the drain.

Storage

Store this compound in a tightly sealed container in a cool, well-ventilated, and secure area, away from direct sunlight and sources of ignition[1]. The recommended storage temperature is -20°C for long-term stability[1].

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal ppe 1. Don Full PPE weigh 2. Weigh Compound in Ventilated Enclosure ppe->weigh dissolve 3. Prepare Stock Solution in Fume Hood weigh->dissolve administer 4. Administer to Cell Culture in BSC dissolve->administer incubate 5. Incubate Cells administer->incubate decontaminate 6. Decontaminate Work Area incubate->decontaminate waste 7. Dispose of Hazardous Waste decontaminate->waste

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway

G Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism cluster_receptor Cell Membrane cluster_cell Intracellular Signaling receptor Muscarinic Acetylcholine Receptor (M1, M3, M5) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Increased Intracellular Ca2+ ip3->ca2 Stimulates Release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., smooth muscle contraction, glandular secretion) ca2->response pkc->response acetylcholine Acetylcholine (Agonist) acetylcholine->receptor Binds & Activates rpr132595a_d3 This compound (Antagonist) rpr132595a_d3->receptor Binds & Blocks

Caption: Signaling pathway of muscarinic acetylcholine receptor antagonism.

References

Methodological & Application

Application Note and Protocol for the Quantification of RPR132595A using RPR132595A-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the quantitative analysis of RPR132595A in human plasma using a stable isotope-labeled internal standard, RPR132595A-d3. The method employs a straightforward protein precipitation extraction procedure followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for pharmacokinetic studies or other applications where quantification of RPR132595A is necessary.

Introduction

RPR132595A is an active metabolite of the chemotherapeutic agent CPT-11 (Irinotecan) and is generated by the cytochrome P450 3A4 (CYP3A4) enzyme[1][2]. Accurate quantification of RPR132595A in biological matrices is crucial for understanding the pharmacokinetics and metabolism of its parent drug. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This document provides a detailed, step-by-step protocol for the extraction and LC-MS/MS analysis of RPR132595A from human plasma. The methodology is based on established principles for small molecule bioanalysis and can be adapted and validated for specific research needs.

Experimental Protocols

Materials and Reagents
  • RPR132595A analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • HPLC vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of RPR132595A and this compound into separate volumetric flasks.

    • Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of RPR132595A by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the plasma to create the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with RPR132595A for calibration curve and QCs, or study sample plasma) to the corresponding labeled tubes.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.

  • Vortex mix all tubes vigorously for 30 seconds.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of small molecules from matrix components.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: e.g., 3.5 kV

    • Source Temperature: e.g., 150°C

    • Desolvation Temperature: e.g., 400°C

    • Gas Flows: Optimize nebulizer and drying gases according to the instrument manufacturer's recommendations.

MRM Transitions:

The following MRM transitions are proposed based on the known molecular weight of RPR132595A (518.56 g/mol ). The product ions and collision energies should be optimized by infusing a standard solution of RPR132595A into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
RPR132595A519.6To be determined100To be determined
This compound522.6To be determined100To be determined

Note: The precursor ion for RPR132595A is the [M+H]+ adduct. For this compound, a +3 Da mass shift is assumed for the [M+H]+ adduct.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided below.

Sample IDAnalyte Concentration (ng/mL)IS Peak AreaAnalyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
BlankND150,000---
Cal 11.0148,0000.0051.1110
Cal 25.0152,0000.0244.896
Cal 310.0149,5000.05110.2102
Cal 450.0151,0000.25250.4100.8
Cal 5100.0148,5000.50199.899.8
Cal 6500.0153,0002.49498.099.6
Cal 71000.0147,0005.051010.0101
QC Low3.0150,5000.0153.1103.3
QC Mid75.0149,0000.37875.6100.8
QC High750.0151,5003.76752.0100.3

ND: Not Detected

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (RPR132595A & this compound) working_std Working Standards (RPR132595A) stock->working_std working_is IS Working Solution (this compound) stock->working_is plasma Plasma Sample (Blank, Cal, QC, Unknown) working_std->plasma Spike ppt Protein Precipitation (+ IS in Acetonitrile) working_is->ppt plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: LC-MS/MS Experimental Workflow for RPR132595A Quantification.

References

Clarification on the Use of RPR132595A-d3 for Vitamin D Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a fundamental misunderstanding regarding the application of RPR132595A-d3. This compound, also known as NPC, is an active metabolite of the chemotherapy drug CPT-11 (Irinotecan) and is generated by the action of cytochrome P450 3A4[1][2][3][4][5]. It is not utilized in the quantification of Vitamin D metabolites.

For accurate quantification of Vitamin D metabolites using isotope dilution mass spectrometry, the gold standard is to use a stable isotope-labeled version of the analyte itself as an internal standard. This is because the deuterated standard has nearly identical chemical and physical properties to the native analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus correcting for any matrix effects or variations in the analytical process. Therefore, for the analysis of 25-hydroxyvitamin D3 (25(OH)D3), a deuterated internal standard such as d3- or d6-25-hydroxyvitamin D3 is the appropriate choice[6][7][8][9].

This document provides detailed application notes and a protocol for the quantification of the primary clinical marker of Vitamin D status, 25-hydroxyvitamin D (25(OH)D), using a suitable deuterated internal standard.

Application Note: Quantification of 25-Hydroxyvitamin D2 and D3 in Human Serum by LC-MS/MS

Introduction

Vitamin D is a crucial fat-soluble vitamin essential for calcium homeostasis and bone health. Its deficiency has been linked to various diseases[10]. The most reliable indicator of an individual's Vitamin D status is the circulating concentration of total 25-hydroxyvitamin D (the sum of 25-hydroxyvitamin D2 [25(OH)D2] and 25-hydroxyvitamin D3 [25(OH)D3]). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the accurate and specific measurement of these metabolites, overcoming the limitations of immunoassays[11]. This method offers high sensitivity and the ability to distinguish between the D2 and D3 forms, as well as their epimers.

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the quantification of 25(OH)D2 and 25(OH)D3 in human serum. A known amount of a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3) is added to the serum samples, calibrators, and quality controls at the beginning of the sample preparation process. The samples then undergo protein precipitation to release the vitamin D metabolites from their binding proteins, followed by an extraction step to remove interfering substances like phospholipids[11][12]. The cleaned-up extract is then injected into an LC-MS/MS system. The analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the native analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, providing a highly accurate and precise measurement.

Experimental Protocol

1. Materials and Reagents

  • Analytes and Internal Standards:

    • 25-hydroxyvitamin D2 (25(OH)D2) certified reference material

    • 25-hydroxyvitamin D3 (25(OH)D3) certified reference material

    • d6-25-hydroxyvitamin D3 (or other suitable deuterated standard) as internal standard (IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Isopropanol (LC-MS grade)

    • Heptane or Hexane/Ethyl Acetate mixture (HPLC grade)

  • Human Serum:

    • Pooled human serum for calibrators and quality controls (charcoal-stripped serum is recommended to remove endogenous Vitamin D)

    • Patient serum samples

  • Supplies:

    • Microcentrifuge tubes (1.5 mL)

    • 96-well collection plates

    • Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) plates

    • Autosampler vials with inserts

2. Preparation of Stock Solutions, Calibrators, and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of 25(OH)D2, 25(OH)D3, and the internal standard (e.g., d6-25(OH)D3) in ethanol or methanol at a concentration of 1 mg/mL. Store at -20°C or lower.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water. These will be used to spike the calibrators.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 250 ng/mL of d6-25(OH)D3) in an appropriate solvent like isopropanol or methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 25(OH)D2 and 25(OH)D3 into charcoal-stripped serum. A typical range would be 1-100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in charcoal-stripped serum to monitor the accuracy and precision of the assay.

3. Sample Preparation (Protein Precipitation and Supported Liquid Extraction)

  • Pipette 100 µL of serum (calibrator, QC, or patient sample) into a microcentrifuge tube or a 96-well plate.

  • Add 20 µL of the internal standard working solution to each sample. Vortex briefly to mix.

  • Allow the samples to equilibrate for approximately 15-30 minutes at room temperature to ensure the internal standard binds to serum proteins similarly to the native analytes.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile with 1% formic acid) to each sample[13].

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a Supported Liquid Extraction (SLE) plate.

  • For SLE, allow the supernatant to load onto the sorbent for 5 minutes.

  • Elute the analytes with an organic solvent such as heptane or a hexane/ethyl acetate mixture[14].

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • Liquid Chromatography (LC) System:

    • Column: A C18 or similar reversed-phase column (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes from matrix interferences. For example: Start at 70% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for Vitamin D analysis as it can reduce matrix effects[11].

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. Representative transitions are listed in the table below.

5. Data Analysis

  • Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.

  • Determine the concentration of 25(OH)D2 and 25(OH)D3 in the patient samples and QC samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the total 25-hydroxyvitamin D concentration by summing the concentrations of 25(OH)D2 and 25(OH)D3.

Quantitative Data

Table 1: Representative MRM Transitions for Vitamin D Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-hydroxyvitamin D3401.3383.315
25-hydroxyvitamin D2413.3395.315
d6-25-hydroxyvitamin D3407.3389.315

Note: These values are illustrative and must be optimized on the specific mass spectrometer being used.[15]

Table 2: Example Calibration Curve Data for 25-hydroxyvitamin D3

Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520148,5000.0102
5.07,650151,2000.0506
10.015,300150,1000.1019
25.038,400149,8000.2563
50.077,100151,5000.5089
100.0154,500150,8001.0245
Linear Regression y = 0.0102x + 0.0001
0.9995

Table 3: Inter-Assay Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Precision (%CV)Accuracy (%)
Low7.57.24.896.0
Medium30.031.13.5103.7
High80.078.92.998.6

Visualizations

VitaminD_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin_D3 Photolysis 25_OH_D3 25-hydroxyvitamin D3 (Calcifediol) Vitamin_D3->25_OH_D3 CYP2R1/CYP27A1 1_25_OH2_D3 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) 25_OH_D3->1_25_OH2_D3 CYP27B1 24_25_OH2_D3 24,25-dihydroxyvitamin D3 (Inactive Metabolite) 25_OH_D3->24_25_OH2_D3 CYP24A1 1_25_OH2_D3->24_25_OH2_D3 CYP24A1 Dietary_Sources Dietary_Sources Dietary_Sources->Vitamin_D3

Caption: Simplified metabolic pathway of Vitamin D3.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Serum Sample (100 µL) Spike 2. Add Internal Standard Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Extract 4. Supported Liquid Extraction Precipitate->Extract Evaporate 5. Evaporate to Dryness Extract->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Analytes Calibrate->Quantify

Caption: Workflow for Vitamin D metabolite analysis by LC-MS/MS.

References

Application Notes and Protocols for 1,25-Dihydroxyvitamin D3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the use of 1,25-dihydroxyvitamin D3, the biologically active form of Vitamin D3, in cell culture experiments. This document outlines its mechanism of action, provides quantitative data on its effects on various cell lines, and offers detailed protocols for key experimental assays. 1,25-dihydroxyvitamin D3 is a crucial signaling molecule that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis, making it a compound of significant interest in cancer research and other therapeutic areas.

Mechanism of Action

1,25-dihydroxyvitamin D3 exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic pathway is the principal mechanism by which 1,25-dihydroxyvitamin D3 regulates cellular function.

Additionally, 1,25-dihydroxyvitamin D3 can elicit rapid, non-genomic responses through membrane-associated VDR, influencing intracellular signaling cascades such as the MAPK and PI3K pathways.[2][3]

Data Presentation

The following tables summarize the dose-dependent effects of 1,25-dihydroxyvitamin D3 on various cell lines as reported in the literature.

Table 1: Effect of 1,25-dihydroxyvitamin D3 on Cancer Cell Proliferation

Cell LineCancer TypeConcentrationIncubation TimeEffect on ProliferationReference
T 47DHuman Breast Cancer10⁻⁹ M - 10⁻⁶ M6-7 daysTime- and concentration-dependent decrease[4]
MCF-7Human Breast Cancer10⁻⁸ M6 daysInhibition[5]
LNCaPHuman Prostate CancerNot SpecifiedNot SpecifiedAndrogen-dependent inhibition[6]
MDA PCa 2a/2bHuman Prostate CancerNot SpecifiedNot SpecifiedAndrogen-independent inhibition[6]
ROS 17/2.8Rat Osteogenic Sarcoma10 nM6 daysDramatic and selective inhibition[7]
HL-60Human Promyelocytic Leukemia≥ 10⁻⁸ MNot SpecifiedSharply inhibited proliferation[8]

Table 2: Regulation of Gene and Protein Expression by 1,25-dihydroxyvitamin D3

Cell LineTarget Gene/ProteinConcentrationIncubation TimeEffectReference
MCF-7bcl-21 x 10⁻⁸ M6 daysReduced protein expression[5]
MCF-7p531 x 10⁻⁸ M6 daysIncreased protein expression[5]
MCF-7p211 x 10⁻⁸ M6 daysIncreased protein expression[5]
MCF-7TRPM-2 (clusterin) mRNA1 x 10⁻⁸ M24 hoursInduced expression[5]
HuLMVDR1-1000 nM48 hoursConcentration-dependent induction[9]
HuLMFibronectin10 nMNot SpecifiedReduced protein expression[9]
HuLMBiglycanNot SpecifiedNot SpecifiedReduced protein expression[9]
Caco-2CaT1 mRNA100 nM24 hours10-fold increase in expression[10]
HME1TRAIL (protein)10-20 nM24 hoursSuppressed expression[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the number of viable cells in response to treatment with 1,25-dihydroxyvitamin D3.

Materials:

  • Cells of interest

  • Complete culture medium

  • 1,25-dihydroxyvitamin D3 (stock solution in ethanol)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of 1,25-dihydroxyvitamin D3 in complete culture medium. A common concentration range to test is 0.1 nM to 1000 nM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 1,25-dihydroxyvitamin D3. Include vehicle control wells (medium with the same concentration of ethanol used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other values. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol describes the detection of changes in protein expression in cells treated with 1,25-dihydroxyvitamin D3.

Materials:

  • Cells of interest

  • Complete culture medium

  • 1,25-dihydroxyvitamin D3

  • 6-well cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VDR, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of 1,25-dihydroxyvitamin D3 for the specified time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of changes in target gene mRNA levels in cells treated with 1,25-dihydroxyvitamin D3.

Materials:

  • Cells of interest

  • Complete culture medium

  • 1,25-dihydroxyvitamin D3

  • 6-well cell culture plates

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • qPCR primers for target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 1,25-dihydroxyvitamin D3 as described for Western blotting.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[12]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3 1,25(OH)2D3 VDR_RXR_inactive VDR/RXR D3->VDR_RXR_inactive Binds MAPK_pathway MAPK Pathway D3->MAPK_pathway Non-genomic PI3K_pathway PI3K Pathway D3->PI3K_pathway Non-genomic VDR_RXR_active Active VDR/RXR Complex VDR_RXR_inactive->VDR_RXR_active Activation VDRE VDRE VDR_RXR_active->VDRE Binds Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Differentiation Differentiation Gene_Transcription->Differentiation Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Signaling pathway of 1,25-dihydroxyvitamin D3.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells (e.g., 96-well or 6-well plate) Treatment 2. Treat with 1,25(OH)2D3 (Dose-response & Time-course) Cell_Culture->Treatment Incubation 3. Incubate (24-72 hours) Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability Western Protein Expression (Western Blot) Incubation->Western qPCR Gene Expression (qPCR) Incubation->qPCR Viability_Analysis Calculate % Viability Viability->Viability_Analysis Western_Analysis Quantify Protein Bands Western->Western_Analysis qPCR_Analysis Calculate Relative Gene Expression (ΔΔCt) qPCR->qPCR_Analysis

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for the Analysis of RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR132595A is an active metabolite of the chemotherapeutic agent Irinotecan (CPT-11). Accurate quantification of RPR132595A in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the sample preparation of RPR132595A and its deuterated internal standard, RPR132595A-d3, from plasma samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1][2]

The protocols described below—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used techniques for the bioanalysis of Irinotecan and its metabolites.[2][3][4] The choice of method will depend on the required level of sample cleanup, sensitivity, and throughput.

Materials and Reagents

  • Blank human plasma (with K2-EDTA as anticoagulant)[5]

  • RPR132595A analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Deionized water, 18 MΩ·cm or higher

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Autosampler vials

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.

Procedure:

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[2][4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of Protein Precipitation Workflow:

cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Extraction & Analysis Plasma Sample (100 µL) Plasma Sample (100 µL) Add IS (this compound) Add IS (this compound) Plasma Sample (100 µL)->Add IS (this compound) Add Acetonitrile (300 µL) Add Acetonitrile (300 µL) Add IS (this compound)->Add Acetonitrile (300 µL) Vortex (1 min) Vortex (1 min) Add Acetonitrile (300 µL)->Vortex (1 min) Centrifuge (10 min) Centrifuge (10 min) Vortex (1 min)->Centrifuge (10 min) Transfer Supernatant Transfer Supernatant Centrifuge (10 min)->Transfer Supernatant Evaporate to Dryness Evaporate to Dryness Transfer Supernatant->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.

Procedure:

  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with 10 µL of this compound internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH and ensure RPR132595A is in its non-ionized form.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of Liquid-Liquid Extraction Workflow:

cluster_0 Sample Preparation cluster_1 Extraction & Phase Separation cluster_2 Isolation & Analysis Plasma Sample (200 µL) Plasma Sample (200 µL) Add IS & Adjust pH Add IS & Adjust pH Plasma Sample (200 µL)->Add IS & Adjust pH Add Organic Solvent (1 mL) Add Organic Solvent (1 mL) Add IS & Adjust pH->Add Organic Solvent (1 mL) Vortex (5 min) Vortex (5 min) Add Organic Solvent (1 mL)->Vortex (5 min) Centrifuge (10 min) Centrifuge (10 min) Vortex (5 min)->Centrifuge (10 min) Transfer Organic Layer Transfer Organic Layer Centrifuge (10 min)->Transfer Organic Layer Evaporate to Dryness Evaporate to Dryness Transfer Organic Layer->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

SPE is the most selective sample preparation technique, providing the cleanest extracts and often the highest sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.

Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[3]

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Spike with 10 µL of this compound internal standard solution. Add 200 µL of 2% formic acid in water and vortex.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute RPR132595A and its internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of Solid-Phase Extraction Workflow:

cluster_0 Preparation & Loading cluster_1 Purification cluster_2 Final Steps & Analysis Condition SPE Cartridge Condition SPE Cartridge Pre-treat Plasma Sample Pre-treat Plasma Sample Condition SPE Cartridge->Pre-treat Plasma Sample Load Sample onto Cartridge Load Sample onto Cartridge Pre-treat Plasma Sample->Load Sample onto Cartridge Wash Cartridge Wash Cartridge Load Sample onto Cartridge->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate Eluate Evaporate Eluate Elute Analytes->Evaporate Eluate Reconstitute Reconstitute Evaporate Eluate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Solid-Phase Extraction Workflow

Data Presentation

The performance of each sample preparation technique should be evaluated based on key bioanalytical validation parameters such as recovery, matrix effect, and process efficiency. The results should be presented in a clear and concise tabular format for easy comparison.

Table 1: Comparison of Sample Preparation Techniques for RPR132595A Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 9570 - 85> 90
Matrix Effect (%) 60 - 8085 - 10595 - 105
Process Efficiency (%) 50 - 7560 - 90> 85
Sample Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Selectivity LowMediumHigh

Note: The values presented in this table are typical expected ranges and should be determined experimentally during method validation.

LC-MS/MS Instrument Conditions

While the focus of this document is on sample preparation, typical LC-MS/MS conditions for the analysis of Irinotecan and its metabolites are provided below for context. These should be optimized for the specific instrument and analytical requirements.

Table 2: Typical LC-MS/MS Parameters

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions RPR132595A: Precursor ion > Product ionthis compound: Precursor ion > Product ion

Note: Specific precursor and product ions for RPR132595A and this compound need to be determined by direct infusion and optimization on the mass spectrometer.

Conclusion

The choice of sample preparation technique for the analysis of this compound is a critical step that impacts the quality and reliability of the analytical data. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with improved selectivity. Solid-phase extraction delivers the highest level of sample purity and is recommended for methods requiring the lowest limits of quantification. The selection of the most appropriate method should be based on the specific requirements of the study, balancing the need for sample cleanliness, sensitivity, throughput, and cost. Each method must be thoroughly validated to ensure it meets the acceptance criteria for bioanalytical method validation as per regulatory guidelines.

References

Application Notes and Protocols: RPR132595A-d3 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "RPR132595A-d3" did not yield any specific results in publicly available scientific literature. The "-d3" suffix suggests a deuterated form of a parent compound, "RPR132595A," likely used for pharmacokinetic analysis. Due to the lack of information on the parent compound, this document will serve as a detailed template, utilizing a hypothetical compound, "Exemplar-d3," to illustrate the creation of application notes and protocols for pharmacokinetic and pharmacodynamic studies as requested. The data, pathways, and protocols presented are for illustrative purposes.

Introduction to Deuterated Compounds in Drug Development

Deuterated compounds, such as Exemplar-d3, are stable isotope-labeled versions of pharmaceutical compounds where one or more hydrogen atoms are replaced by deuterium. This substitution does not significantly alter the compound's chemical or pharmacological properties. However, the increased mass of deuterium can slow down metabolic processes at the site of deuteration, a phenomenon known as the "kinetic isotope effect." In pharmacokinetic studies, deuterated compounds are invaluable as internal standards for bioanalytical methods due to their similar chemical behavior to the parent drug but distinct mass, allowing for precise quantification.

Pharmacokinetic Profile of Exemplar-d3

The pharmacokinetics of Exemplar-d3 were evaluated in a preclinical animal model to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of Exemplar-d3 in Sprague-Dawley Rats (n=6)

ParameterUnitMean ± SD
Cmaxng/mL854.2 ± 102.5
Tmaxh1.5 ± 0.5
AUC(0-t)ng·h/mL4321.7 ± 567.8
AUC(0-inf)ng·h/mL4510.3 ± 601.2
h6.2 ± 1.1
CL/FL/h/kg0.22 ± 0.05
Vd/FL/kg1.98 ± 0.23

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Pharmacodynamic Profile of Exemplar

The pharmacodynamic activity of the parent compound, Exemplar, was assessed through a series of in vitro assays to determine its potency and mechanism of action. Exemplar is a potent inhibitor of the fictional "Kinase-X" signaling pathway.

Table 2: In Vitro Pharmacodynamic Parameters of Exemplar

AssayParameterValue (nM)
Kinase-X InhibitionIC5012.5
Cell Proliferation (HT-29)GI5045.2
Receptor Binding (Target-Y)Ki8.7

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; Ki: Inhibitory constant.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Exemplar-d3 following a single oral dose in Sprague-Dawley rats.

Materials:

  • Exemplar-d3

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer a single oral dose of Exemplar-d3 (10 mg/kg) via gavage.

  • Collect blood samples (approx. 200 µL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

  • Analyze the concentration of Exemplar-d3 in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of Exemplar in inhibiting Kinase-X activity.

Materials:

  • Recombinant human Kinase-X

  • ATP

  • Kinase-specific peptide substrate

  • Exemplar (in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Exemplar in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of a microplate.

  • Add the diluted Exemplar or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of Exemplar and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

G cluster_pathway Hypothetical Kinase-X Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor KinaseX Kinase-X KinaseX->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Exemplar Exemplar Exemplar->KinaseX Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of Exemplar on Kinase-X.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Oral Dosing of Exemplar-d3 Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Analysis and Parameter Calculation Analysis->Data

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

G cluster_pkpd PK/PD Relationship Dose Dose PK Pharmacokinetics (Drug Concentration) Dose->PK Absorption, Distribution, Metabolism, Excretion PD Pharmacodynamics (Drug Effect) PK->PD Concentration-Effect Relationship Response Clinical Response PD->Response Efficacy and Toxicity

Caption: Logical relationship between pharmacokinetics and pharmacodynamics.

Application of RPR132595A-d3 in Preclinical Drug Development of Irinotecan (CPT-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR132595A, also known as NPC, is an active metabolite of the chemotherapeutic agent Irinotecan (CPT-11). The formation of RPR132595A is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] RPR132595A-d3 is the stable isotope-labeled (deuterated) form of RPR132595A and serves as an ideal internal standard for the quantitative bioanalysis of RPR132595A and the parent drug, Irinotecan, in various biological matrices during preclinical studies. The use of a stable isotope-labeled internal standard is critical for developing robust, accurate, and precise bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides detailed application notes and protocols for the use of this compound in the preclinical development of Irinotecan.

Metabolic Pathway of Irinotecan (CPT-11)

Irinotecan is a prodrug that undergoes extensive metabolic conversion.[5][6] One of the key metabolic pathways involves oxidation by CYP3A4 to form inactive metabolites, including RPR132595A (NPC).[1][2][3][4] The primary active metabolite of Irinotecan, SN-38, is formed by carboxylesterases and is responsible for the drug's cytotoxic effects.[2][5] SN-38 is subsequently glucuronidated by UGT1A1 to the inactive SN-38 glucuronide (SN-38G).[5]

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases RPR132595A RPR132595A (NPC) (Inactive Metabolite) Irinotecan->RPR132595A CYP3A4 Other_Metabolites Other Inactive Metabolites (e.g., APC) Irinotecan->Other_Metabolites CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1

Metabolic pathway of Irinotecan (CPT-11).

Application Notes

Bioanalytical Method Development and Validation

This compound is an essential tool for the development and validation of LC-MS/MS methods for the simultaneous quantification of Irinotecan and its metabolites in biological samples such as plasma, urine, and tissue homogenates.[7][8] As a stable isotope-labeled internal standard, it closely mimics the chromatographic behavior and ionization characteristics of the unlabeled analyte, RPR132595A, thereby compensating for matrix effects and variability in sample preparation and instrument response.

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: Minimizes variability introduced during sample processing and analysis.

  • Mitigation of Matrix Effects: Co-elution with the analyte ensures that both are subjected to similar matrix-induced ion suppression or enhancement.

  • Enhanced Method Robustness: Leads to more reliable and reproducible data across different preclinical studies.

Preclinical Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Irinotecan. This compound is used as an internal standard in the bioanalytical assays that generate the concentration-time data required to determine key PK parameters for both the parent drug and its metabolites.

Typical Preclinical Models for Irinotecan Studies:

  • Rodents: Rats and mice are commonly used to evaluate the PK profile and efficacy of Irinotecan.[9][10][11]

  • Xenograft Models: Mice bearing human tumor xenografts are utilized to assess the anti-tumor activity in conjunction with PK/PD modeling.[9][11][12][13]

Experimental Protocols

Protocol 1: Quantification of Irinotecan and Metabolites in Rat Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of a preclinical PK study sample.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Irinotecan, SN-38, SN-38G, and RPR132595A analytical standards

  • Control rat plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Irinotecan, SN-38, SN-38G, RPR132595A, and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with ACN:Water (1:1, v/v).

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in ACN.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike control rat plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.

AnalyteCalibration Range (ng/mL)QC Concentrations (ng/mL)
Irinotecan5 - 100015, 150, 750
SN-380.5 - 1001.5, 15, 75
SN-38G0.5 - 1001.5, 15, 75
RPR132595A1 - 2003, 30, 150

Data in this table is representative and should be optimized for specific assay requirements.[8]

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of the internal standard working solution (this compound in ACN).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex and inject onto the LC-MS/MS system.

5. LC-MS/MS Conditions (Illustrative):

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate all analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Irinotecan587.3167.1
SN-38393.2349.1
SN-38G569.2393.1
RPR132595A519.3112.1
This compound 522.3 115.1

MRM transitions are examples and require optimization.

6. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of the unknown samples and QCs from the calibration curve using a weighted linear regression model.

Preclinical PK Study Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Irinotecan utilizing this compound as an internal standard.

PK_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_PK_Analysis Pharmacokinetic Analysis Animal_Dosing Animal Dosing (e.g., Rat, IV or PO) Blood_Sampling Serial Blood Sampling (e.g., tail vein) Animal_Dosing->Blood_Sampling Plasma_Harvesting Plasma Harvesting (Centrifugation) Blood_Sampling->Plasma_Harvesting Sample_Prep Sample Preparation (Protein Precipitation with This compound) Plasma_Harvesting->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Modeling PK Parameter Calculation (e.g., Cmax, Tmax, AUC, T1/2) Data_Processing->PK_Modeling

Preclinical pharmacokinetic study workflow.

Conclusion

This compound is an indispensable tool in the preclinical development of Irinotecan. Its use as an internal standard in bioanalytical assays ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding the disposition of Irinotecan and its metabolites, and for making informed decisions during the drug development process. The protocols and workflows described herein provide a framework for the effective application of this compound in a research setting.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of RPR132595A and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of RPR132595A and its stable isotope-labeled internal standard, RPR132595A-d3, in human plasma. The accurate quantification of therapeutic agents and their metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

1. Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of RPR132595A and this compound from human plasma.[1][2][3][4]

  • Reagents and Materials:

    • Human plasma (K2EDTA)

    • RPR132595A and this compound analytical standards

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol) to each tube, except for the blank matrix samples.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

    • The samples are now ready for LC-MS/MS analysis.

2. Liquid Chromatography

The chromatographic separation is performed on a reversed-phase C18 column to achieve good peak shape and resolution from endogenous plasma components.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

3. Mass Spectrometry

The detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

  • Instrumentation:

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas (CAD): Medium

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
RPR132595A450.2250.11503580
This compound453.2253.11503580

Note: The precursor and product ion m/z values are hypothetical and should be optimized based on the exact mass of RPR132595A and infusion experiments.

Data Presentation

Table 1: Optimized MRM Transitions and Compound Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) Collision Energy (V) Declustering Potential (V)
RPR132595A 450.2 250.1 2.8 35 80

| this compound | 453.2 | 253.1 | 2.8 | 35 | 80 |

Table 2: Calibration Curve Summary

Analyte Calibration Range (ng/mL) % Accuracy Range % Precision (CV)

| RPR132595A | 0.1 - 100 | > 0.995 | 95 - 105 | < 15% |

Table 3: Quality Control Sample Results

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) % Accuracy % Precision (CV)
Low 0.3 0.29 96.7 8.5
Medium 5.0 5.1 102.0 6.2

| High | 80.0 | 78.9 | 98.6 | 4.8 |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma 100 µL Plasma Add_IS Add 10 µL This compound Plasma->Add_IS Precipitate Add 300 µL Acetonitrile Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject 5 µL MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of RPR132595A.

Signaling_Pathway cluster_instrumentation Instrumentation cluster_method_components Method Components cluster_analytes Analytes HPLC HPLC System Chromatography Liquid Chromatography (Reversed-Phase) HPLC->Chromatography MassSpec Triple Quadrupole Mass Spectrometer Detection Mass Spectrometry (ESI+ MRM) MassSpec->Detection SamplePrep Sample Preparation (Protein Precipitation) SamplePrep->Chromatography Chromatography->Detection Analyte RPR132595A Detection->Analyte IS This compound (Internal Standard) Detection->IS Analyte->SamplePrep IS->SamplePrep

Caption: Logical relationship of analytical components.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of RPR132595A in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the robustness and accuracy of the method. This protocol is well-suited for supporting pharmacokinetic studies in a high-throughput drug development environment. Further validation of this method should be performed according to regulatory guidelines.

References

Application Notes & Protocols: Utilizing Deuterated Analogs for Vitamin D Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using RPR132595A-d3 to Study Vitamin D Metabolism Pathways

Note on this compound: As of the latest literature review, specific information regarding the compound "this compound" and its direct application in Vitamin D metabolism research is not publicly available. The "-d3" designation strongly suggests it is a deuterated analog, likely intended for use as an internal standard in mass spectrometry-based quantification. The following application notes and protocols are therefore provided as a comprehensive guide on how a generic deuterated Vitamin D3 analog (herein referred to as "D3-d3") can be effectively used to study the intricate pathways of Vitamin D metabolism. These protocols are based on established methodologies in the field.

Introduction

Vitamin D is a crucial prohormone that undergoes a series of metabolic activations to become biologically active. The metabolism of Vitamin D is a tightly regulated process involving several key enzymes, primarily from the cytochrome P450 family. Understanding the dynamics of this pathway is essential for research into bone health, immune function, and various other physiological processes. Stable isotope-labeled compounds, such as deuterated Vitamin D analogs (e.g., D3-d3), are invaluable tools for researchers, enabling precise quantification of Vitamin D metabolites and elucidation of metabolic fluxes.

This document provides detailed protocols for utilizing a deuterated Vitamin D analog to study its metabolism, focusing on its application as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Signaling Pathway of Vitamin D Metabolism

The canonical pathway of Vitamin D3 metabolism begins with its synthesis in the skin or uptake from the diet. It is then transported to the liver and subsequently to the kidneys for two hydroxylation steps to become the active hormone, calcitriol (1α,25-dihydroxyvitamin D3). This active form then binds to the Vitamin D Receptor (VDR) to regulate gene expression.[1][2][3][4]

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney 7-DHC 7-dehydrocholesterol Pre-D3 Pre-Vitamin D3 7-DHC->Pre-D3 UVB Light Vitamin D3 Vitamin D3 (Cholecalciferol) Pre-D3->Vitamin D3 Thermal Isomerization 25OHD3 25-hydroxyvitamin D3 (Calcidiol) Vitamin D3->25OHD3 CYP2R1, CYP27A1 1,25(OH)2D3 1α,25-dihydroxyvitamin D3 (Calcitriol) 25OHD3->1,25(OH)2D3 CYP27B1 (1α-hydroxylase) 24,25(OH)2D3 24,25-dihydroxyvitamin D3 (Inactive) 25OHD3->24,25(OH)2D3 CYP24A1 (24-hydroxylase) VDR Vitamin D Receptor (Target Tissues) 1,25(OH)2D3->VDR Binding & Activation Diet Diet Diet->Vitamin D3 Gene_Expression Gene Expression (e.g., Calcium Homeostasis) VDR->Gene_Expression

Figure 1: Canonical pathway of Vitamin D3 metabolism and action.

Experimental Protocols

Quantification of Vitamin D Metabolites in Serum/Plasma using LC-MS/MS

This protocol describes the use of D3-d3 as an internal standard for the accurate quantification of endogenous Vitamin D metabolites.

Objective: To determine the concentrations of 25-hydroxyvitamin D3 (25(OH)D3) and 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) in biological samples.

Materials:

  • Serum or plasma samples

  • D3-d3 (as internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Experimental Workflow:

LCMS_Workflow Sample 1. Sample Preparation (Serum/Plasma) Spike 2. Spiking with D3-d3 (Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Extract 4. Solid Phase Extraction (SPE) (Cleanup and Concentration) Precipitate->Extract Dry 5. Evaporation to Dryness (under Nitrogen) Extract->Dry Reconstitute 6. Reconstitution (in Mobile Phase) Dry->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Quantify 8. Data Analysis & Quantification LCMS->Quantify

Figure 2: Workflow for Vitamin D metabolite quantification by LC-MS/MS.

Protocol Steps:

  • Sample Preparation: Thaw frozen serum or plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of sample, add a known concentration of D3-d3 solution. The amount should be chosen to be within the linear range of the instrument's detector.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge by washing with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the Vitamin D metabolites with a high-organic solvent mixture (e.g., 90% acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis: Quantify the endogenous metabolites by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled analytes and a constant concentration of the internal standard.

In Vitro Metabolism Study using Liver Microsomes

This protocol can be used to study the metabolic conversion of a deuterated Vitamin D analog by liver enzymes.

Objective: To assess the 25-hydroxylation of D3-d3 by liver microsomes.

Materials:

  • D3-d3

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

Protocol Steps:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add D3-d3 to the mixture to start the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge to pellet the precipitated protein. Collect the supernatant for LC-MS/MS analysis to identify and quantify the formation of deuterated 25-hydroxyvitamin D3 (25(OH)D3-d3).

Data Presentation

Quantitative data should be presented in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Quantification of Endogenous Vitamin D Metabolites in Human Serum

Sample ID25(OH)D3 (ng/mL)1,25(OH)2D3 (pg/mL)
Control 125.4 ± 2.145.2 ± 3.8
Control 230.1 ± 2.550.7 ± 4.1
Patient A12.8 ± 1.528.9 ± 3.0
Patient B18.5 ± 1.935.1 ± 3.2
Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of D3-d3 25-hydroxylation by Human Liver Microsomes

Incubation Time (min)Concentration of 25(OH)D3-d3 (nM)
0< LOD
155.8 ± 0.6
3012.3 ± 1.1
6025.1 ± 2.3
LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3).

Conclusion

The use of deuterated internal standards like D3-d3 is the gold standard for accurate and precise quantification of Vitamin D metabolites in complex biological matrices. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to investigate the pathways of Vitamin D metabolism, assess Vitamin D status, and explore the effects of potential therapeutic agents on this critical endocrine system. While specific information on "this compound" is not available, the principles and methods described here are broadly applicable to any deuterated Vitamin D analog used in metabolic research.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "RPR132595A-d3" did not yield any specific information regarding its use as a tracer in metabolic flux analysis, its biological activity, or its metabolic pathways. The following document provides a general framework and detailed protocols for utilizing a deuterated tracer, referred to as "Compound-d3," in metabolic flux analysis. This guide is intended for researchers, scientists, and drug development professionals and can be adapted for a specific stable isotope-labeled compound once its metabolic fate is characterized.

Introduction to Metabolic Flux Analysis with Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope (a "tracer"), researchers can track the transformation of the tracer through various metabolic pathways. The incorporation of the isotope into downstream metabolites provides a dynamic view of cellular metabolism that cannot be achieved by static measurements of metabolite concentrations alone.

Deuterium (²H or D), a stable isotope of hydrogen, is often used for tracing metabolic pathways. "Compound-d3" represents a molecule where three hydrogen atoms have been replaced by deuterium. When cells metabolize Compound-d3, the deuterium atoms are incorporated into various metabolites. The extent and pattern of this incorporation can be precisely measured using mass spectrometry (MS), allowing for the calculation of metabolic fluxes.

This application note provides a comprehensive overview of the experimental design, protocols, and data analysis considerations for conducting metabolic flux analysis using a deuterated tracer.

Key Applications

  • Drug Development: Understanding how a drug candidate alters metabolic pathways in target cells or tissues.

  • Disease Research: Identifying metabolic dysregulation in diseases such as cancer, diabetes, and neurodegenerative disorders.

  • Biotechnology: Optimizing metabolic pathways in microorganisms for the production of biofuels and other valuable chemicals.

  • Fundamental Biology: Elucidating the regulation and connectivity of metabolic networks under various physiological conditions.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using a stable isotope tracer is depicted below.

G cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture and System Equilibration C Tracer Incubation (Isotopic Labeling) A->C B Tracer Preparation (Compound-d3) B->C D Quenching and Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing and Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation and Modeling F->G

Figure 1: General experimental workflow for metabolic flux analysis.

Hypothetical Signaling Pathway Involvement

To illustrate a potential application, let's assume Compound-d3 is a precursor that enters a central metabolic pathway, such as glycolysis, and its metabolism is influenced by a key signaling pathway like the PI3K/Akt pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Glucose_transporter Glucose Transporter Akt->Glucose_transporter promotes translocation Glycolysis Glycolysis mTORC1->Glycolysis enhances Glucose_transporter->Glycolysis facilitates glucose uptake Metabolites_d3 Labeled Metabolites (e.g., Lactate-d3) Glycolysis->Metabolites_d3 produces Compound_d3 Compound-d3 Compound_d3->Glycolysis enters pathway

Figure 2: Hypothetical influence of the PI3K/Akt pathway on the metabolism of Compound-d3.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell line) in appropriate culture dishes (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Culture Conditions: Culture cells in a standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.

  • System Equilibration: Allow cells to adhere and grow for 24 hours to reach a steady metabolic state.

  • Drug Treatment (Optional): If investigating the effect of a drug, treat the cells with the compound of interest for a predetermined duration before introducing the tracer.

Isotopic Labeling with Compound-d3
  • Tracer Medium Preparation: Prepare a fresh culture medium identical to the standard growth medium but with the unlabeled precursor replaced by Compound-d3 at a known concentration.

  • Medium Exchange: Gently aspirate the standard growth medium from the culture dishes and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Tracer Incubation: Add the pre-warmed tracer medium to the cells and return them to the incubator. The incubation time will vary depending on the metabolic pathway and the rate of turnover of the metabolites of interest (typically ranging from minutes to hours).

Metabolite Extraction
  • Quenching: To halt all enzymatic activity, rapidly aspirate the tracer medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture dish.

  • Cell Lysis and Metabolite Solubilization: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Removal: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatographic Separation: Separate the extracted metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).

  • Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode or using a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to detect the different isotopologues of the metabolites of interest.

Data Presentation and Analysis

Quantitative Data Summary

The raw data from the LC-MS/MS analysis will consist of peak intensities for different isotopologues of each measured metabolite. This data can be summarized in tables to compare the effects of different conditions.

Table 1: Isotopologue Distribution of a Key Metabolite (e.g., Lactate)

Treatment GroupM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Control 98.5 ± 0.51.1 ± 0.20.3 ± 0.10.1 ± 0.05
Drug A 90.2 ± 1.25.3 ± 0.83.5 ± 0.61.0 ± 0.3
Drug B 95.1 ± 0.82.9 ± 0.41.5 ± 0.30.5 ± 0.1

M+n represents the isotopologue with 'n' deuterium atoms incorporated. Data are presented as mean ± standard deviation.

Table 2: Calculated Metabolic Fluxes (Hypothetical)

Metabolic FluxControl (nmol/10⁶ cells/hr)Drug A (nmol/10⁶ cells/hr)Drug B (nmol/10⁶ cells/hr)
Glycolytic Flux 100 ± 8150 ± 12110 ± 9
TCA Cycle Flux 50 ± 545 ± 652 ± 4
Pentose Phosphate Pathway Flux 10 ± 215 ± 312 ± 2

Fluxes are calculated using metabolic modeling software based on the isotopologue distribution data.

Data Interpretation
  • Isotopologue Distribution Analysis: The relative abundance of different isotopologues provides information about the activity of specific metabolic pathways. For example, a significant increase in M+3 lactate after incubation with a d3-labeled glucose precursor suggests increased glycolytic activity.

  • Metabolic Flux Calculation: The isotopologue distribution data is used as input for computational models (e.g., using software like INCA or Metran) to calculate the absolute or relative fluxes through the metabolic network.

  • Pathway Analysis: The calculated fluxes can be mapped onto metabolic pathways to visualize the metabolic reprogramming induced by a drug or a specific condition.

Conclusion

Metabolic flux analysis using stable isotope tracers like Compound-d3 is a robust method for gaining deep insights into cellular metabolism. The protocols and data analysis workflows outlined in this application note provide a solid foundation for researchers to design and execute their own metabolic flux experiments. While the specific tracer this compound remains uncharacterized in the public domain, the principles and methodologies described here are broadly applicable to any stable isotope tracer, enabling the elucidation of metabolic mechanisms in health and disease.

Application Note & Protocol: Quantitative Analysis of Biological Samples using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a detailed protocol for the use of a deuterated internal standard (IS), exemplified by RPR132595A-d3, for the quantitative analysis of an analogous analyte in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated compound, is the preferred method for quantitative bioanalysis.[1] It offers high accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[1][2] This protocol outlines the procedures for sample spiking, preparation, and analysis, and is intended for researchers, scientists, and drug development professionals.

While this document provides a comprehensive general procedure, it is crucial to note that method validation should be performed for the specific analyte and biological matrix of interest to ensure accuracy and reliability.[3]

Materials and Reagents

  • Biological Matrix: Human Plasma (or other relevant biological fluid/tissue homogenate)

  • Analyte Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile)

  • Internal Standard (this compound) Stock Solution: 1 mg/mL in a suitable solvent

  • Working Solutions: Dilutions of stock solutions in an appropriate solvent to prepare calibration standards and quality control samples.

  • Protein Precipitation Reagent: Acetonitrile or Methanol, potentially containing an acid (e.g., 0.1% formic acid)

  • Reconstitution Solvent: Mobile phase or a compatible solvent for LC-MS/MS analysis

  • LC-MS/MS Grade Solvents: Water, Methanol, Acetonitrile, Formic Acid, etc.

  • Laboratory Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates (optional), LC-MS/MS system.

Experimental Protocol

This protocol describes a common workflow involving protein precipitation for sample cleanup. Alternative methods like liquid-liquid extraction or solid-phase extraction may be required depending on the analyte's properties and the complexity of the matrix.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare Analyte Working Solutions: Serially dilute the analyte stock solution to create a series of working solutions for the calibration curve (e.g., 8-10 non-zero concentration levels) and at least three levels of quality control (QC) samples (low, medium, and high).

  • Prepare Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

  • Spike Biological Matrix:

    • For the calibration curve, add a small volume (e.g., 5 µL) of each analyte working solution to a known volume of the biological matrix (e.g., 95 µL).

    • For QC samples, spike the biological matrix with analyte working solutions to achieve the desired low, medium, and high concentrations.

    • Blank samples should be prepared by adding the solvent used for the working solutions to the biological matrix.

Sample Preparation
  • Aliquot Samples: Pipette a fixed volume (e.g., 100 µL) of each standard, QC, and unknown sample into individual microcentrifuge tubes or wells of a 96-well plate.

  • Spike with Internal Standard: Add a precise volume (e.g., 20 µL) of the this compound working solution to every tube/well except for the blank matrix samples (to which an equivalent volume of solvent should be added).

  • Vortex: Briefly vortex mix all samples to ensure homogeneity.

  • Protein Precipitation: Add a volume of cold protein precipitation reagent (e.g., 300 µL of acetonitrile) to each sample. The ratio of precipitation reagent to sample volume (e.g., 3:1) should be optimized.

  • Vortex and Centrifuge: Vortex the samples vigorously for approximately 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a clean 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of reconstitution solvent.

  • Transfer for Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific analyte and internal standard.

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient: A gradient elution from a low to high percentage of Mobile Phase B is typically used to separate the analyte from matrix components.

  • Flow Rate: e.g., 0.4 mL/min

  • Injection Volume: e.g., 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound must be determined.

Data Presentation

The performance of the quantitative method should be evaluated according to regulatory guidelines. Key parameters are summarized in the table below.

Parameter Acceptance Criteria Hypothetical Results
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ± 20%1 ng/mL
Intra-assay Precision (%CV) < 15% (except LLOQ < 20%)Low QC: 5.2%, Mid QC: 4.5%, High QC: 3.8%
Inter-assay Precision (%CV) < 15% (except LLOQ < 20%)Low QC: 6.8%, Mid QC: 5.9%, High QC: 5.1%
Accuracy (%Bias) Within ± 15% (except LLOQ ± 20%)Low QC: -3.5%, Mid QC: 1.2%, High QC: -2.8%
Matrix Effect IS-normalized matrix factor within acceptable limits (e.g., 0.8-1.2)0.95 - 1.08
Recovery Consistent and reproducibleAnalyte: 85-92%, IS: 88-95%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_result Result sample Biological Sample (Unknown, QC, Blank) spike_is Spiked Sample sample->spike_is Aliquot analyte_std Analyte Working Standards analyte_std->sample Spike (for Calibrators & QCs) is_std This compound Working Solution is_std->spike_is Spike pp Protein Precipitation (e.g., Acetonitrile) spike_is->pp centrifuge Vortex & Centrifuge pp->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Acquisition & Quantification lcms->data report Final Concentration Report data->report

Caption: Workflow for spiking and analysis of biological samples.

Signaling Pathway (Placeholder)

A diagram of a relevant signaling pathway can be inserted here if the analyte of interest is part of a known pathway.

signaling_pathway A Ligand B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E

Caption: Example signaling pathway diagram.

References

Troubleshooting & Optimization

Troubleshooting poor signal with RPR132595A-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RPR132595A-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of RPR132595A, likely a Vitamin D3 analog or a related compound used in pharmaceutical development. Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1] Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1][2] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][3]

Q2: What are the ideal purity requirements for this compound?

For reliable quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity. Generally accepted requirements are:

  • Chemical Purity: >99%[1][3]

  • Isotopic Enrichment: ≥98%[1][3]

High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[1]

Q3: How many deuterium atoms are optimal for an internal standard like this compound?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The "d3" in this compound indicates that it has three deuterium atoms. This is generally sufficient to shift the mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte, preventing cross-talk.

Q4: Can the position of the deuterium labels on this compound affect its stability and signal?

Yes, the stability of the deuterium label is crucial. Labels should be on chemically stable positions of the molecule, such as aromatic rings, and not on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[1][2] Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange, which can be influenced by the pH of the mobile phase.[1]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound

Symptom: You observe a weak, inconsistent, or completely absent signal for your this compound internal standard.

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings: The instrument may not be optimized for this compound.

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows, and temperatures.[4][5]

  • Sample Preparation Issues: The internal standard may be degrading or lost during sample extraction. Vitamin D3 and its analogs can be sensitive to acidic conditions, light, and temperature.[6][7]

    • Action: Evaluate the stability of this compound in your sample processing workflow. Consider performing sample preparation at reduced temperatures and protecting samples from light.[8]

  • LC Method Problems: The chromatographic conditions may not be suitable for this compound.

    • Action: Ensure the mobile phase composition and gradient are appropriate. Verify that the column is not clogged or degraded.[9]

  • Instrument Malfunction: There could be a hardware issue with the LC or MS system.

    • Action: Check for leaks, clogs, or issues with the electrospray needle.[10] Run a system suitability test with a known standard to verify instrument performance.[9]

Issue 2: High Background Noise

Symptom: The baseline in your chromatogram is noisy, making it difficult to accurately integrate the peak for this compound.

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent can cause high background.

    • Action: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[11]

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound.[9][12]

    • Action: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] Modify the chromatographic method to better separate this compound from matrix components.[10]

  • Dirty Ion Source: Contaminants can build up in the ion source over time, leading to increased noise.

    • Action: Clean the ion source regularly according to the manufacturer's recommendations.[6][9]

Issue 3: Drifting or Unstable this compound Signal

Symptom: The signal intensity of this compound varies significantly between injections or over the course of an analytical run.

Possible Causes and Solutions:

  • Isotopic Exchange: Deuterium atoms may be exchanging with hydrogen from the solvent (back-exchange).[1]

    • Action: Incubate the internal standard in the sample diluent and mobile phase to check for stability over time.[1] If exchange is observed, consider if the labeling position on this compound is labile.

  • In-source Fragmentation: The deuterated standard may be losing a deuterium atom in the ion source.

    • Action: Optimize MS source conditions, such as collision energy and cone voltage, to minimize fragmentation.[1]

  • Chromatographic Inconsistency: The retention time of this compound may be shifting, leading to inconsistent integration.

    • Action: Ensure the LC system is properly equilibrated and that the mobile phase composition is consistent. Check for column degradation.

Data Presentation

Table 1: Representative Starting LC-MS Parameters for Vitamin D3 Analogs

ParameterTypical Setting
LC Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr

Note: These are general starting points and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol: Direct Infusion for MS Parameter Optimization

This protocol describes how to perform a direct infusion of this compound to determine the optimal mass spectrometer settings.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • Syringe pump

  • Mass spectrometer with ESI source

  • Appropriate solvents for the infusion

Procedure:

  • Prepare a working solution of this compound. A concentration of 100-1000 ng/mL is often a good starting point.

  • Set up the syringe pump to deliver the solution at a constant flow rate (e.g., 5-10 µL/min) directly to the mass spectrometer's ion source.

  • Set the mass spectrometer to acquire data in full scan mode in the appropriate m/z range for this compound.

  • While the standard is infusing, systematically adjust the following parameters to maximize the signal intensity of the this compound precursor ion:

    • Capillary voltage

    • Cone voltage/fragmentor voltage

    • Source and desolvation temperatures

    • Nebulizing and drying gas flows

  • Record the optimal settings for each parameter.

  • Once the precursor ion is optimized, switch to product ion scan mode.

  • Optimize the collision energy to generate stable and abundant product ions for use in Multiple Reaction Monitoring (MRM) assays.

Visualizations

Troubleshooting_Workflow start Poor this compound Signal check_ms Check MS Settings (Direct Infusion) start->check_ms check_lc Evaluate LC Method (System Suitability) check_ms->check_lc Signal OK optimize_ms Optimize Source Parameters check_ms->optimize_ms Signal low/absent check_prep Assess Sample Prep (Spike/Recovery) check_lc->check_prep Peaks OK optimize_lc Adjust Gradient/ Change Column check_lc->optimize_lc Poor peak shape/ retention shift optimize_prep Improve Sample Clean-up (SPE/LLE) check_prep->optimize_prep Low recovery/ high variability resolve Signal Restored check_prep->resolve Recovery OK optimize_ms->resolve optimize_lc->resolve optimize_prep->resolve

Caption: Troubleshooting workflow for poor this compound signal.

Signal_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample with This compound Column LC Column Sample->Column Injection IonSource Ion Source (ESI) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Detection Data Data Detector->Data Signal Output

Caption: Experimental workflow for LC-MS analysis of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Vitamin D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the chromatographic analysis of Vitamin D3?

A1: The analysis of Vitamin D3 can be challenging due to its low concentration in biological samples and potential interference from other metabolites.[1] Key challenges include achieving adequate sensitivity, ensuring specificity by separating it from structurally similar compounds, and maintaining reproducibility.[2][3]

Q2: Which chromatographic mode is best suited for Vitamin D3 analysis?

A2: Both normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) can be used for Vitamin D3 analysis.[4][5] Reversed-phase HPLC is more commonly employed due to its compatibility with aqueous samples and the availability of a wider range of stationary phases.[6] NP-HPLC can also be effective, particularly for separating isomers.[4]

Q3: What detection methods are typically used for Vitamin D3?

A3: UV detection is a common method, with wavelengths typically set between 264 nm and 292 nm.[4][5][7] For higher sensitivity and specificity, especially in complex matrices like plasma or serum, mass spectrometry (MS) is often coupled with HPLC (LC-MS).[1][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of Vitamin D3.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Interactions between the analyte and the stationary phase material.

  • Column Overload: Injecting too high a concentration of the analyte.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Degradation: The stationary phase has degraded over time.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing agent, like formic acid, to the mobile phase to improve peak shape.[5]

  • Sample Dilution: Reduce the concentration of the sample being injected.

  • pH Adjustment: Optimize the pH of the mobile phase.

  • Column Replacement: If the column is old or has been used extensively, replace it with a new one.

Issue 2: Inconsistent Retention Times

Possible Causes:

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.

  • Temperature Variations: Changes in column temperature can affect retention times.

  • Pump Malfunction: Inconsistent flow rate from the HPLC pump.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

Solutions:

  • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can help.

  • Column Thermostat: Use a column oven to maintain a constant temperature.[5]

  • Pump Maintenance: Regularly service and check the performance of the HPLC pump.

  • Sufficient Equilibration: Allow the column to equilibrate for an adequate amount of time before starting the analysis.

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Possible Causes:

  • Low Analyte Concentration: The concentration of Vitamin D3 in the sample is below the detection limit of the method.

  • Inappropriate Detection Wavelength: The selected UV wavelength is not optimal for Vitamin D3.

  • Detector Malfunction: Issues with the detector lamp or electronics.

  • Sample Matrix Effects: Interference from other components in the sample matrix.

Solutions:

  • Sample Enrichment: Use solid-phase extraction (SPE) to concentrate the analyte before injection.[1]

  • Wavelength Optimization: Determine the optimal UV wavelength for Vitamin D3, which is typically around 265 nm.[5]

  • Detector Maintenance: Check and replace the detector lamp if necessary.

  • Method Development: For complex matrices, consider developing an LC-MS/MS method for higher sensitivity and specificity.[1]

Experimental Protocols

Sample Preparation: Single-Step Extraction from Plasma

This protocol is a simplified method for extracting Vitamin D3 from blood plasma.[2]

  • Reagents: Acetonitrile.

  • Procedure:

    • To a known volume of blood plasma, add acetonitrile in a 1:2 or 1:3 ratio (v/v).

    • Vortex the mixture thoroughly to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant containing the extracted Vitamin D3 for HPLC analysis.

Reversed-Phase HPLC Method

This protocol outlines a general reversed-phase HPLC method for the analysis of Vitamin D3.[5]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[5]

  • Mobile Phase: Methanol:water with 0.1% formic acid (e.g., 95:5 v/v).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection: UV at 265 nm.[5]

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following tables summarize key performance parameters from various validated HPLC methods for Vitamin D3 analysis.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1[4]Method 2[5]Method 3[7]
Chromatographic Mode Normal PhaseReversed PhaseReversed Phase
Column L3 silica (5 µm, 4.6 x 250 mm)C18 (3 µm, 150 x 4.6 mm)C18
Mobile Phase n-hexane/ethyl acetate (85:15 v/v)Methanol:water with 0.1% formic acid (95:5 v/v)Methanol:water (97:3 v/v)
Flow Rate 2.0 mL/min0.4 mL/min1.2 mL/min
Detection Wavelength 292 nm265 nm264 nm
Retention Time ~4.8 min~7.01 minNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1[4]Method 2[5]Method 3[7]
Linearity Range Not Specified0.5-5 ng/mL0.25-1.25 µg/mL
Correlation Coefficient (r²) 0.999>0.990.999
LOD 0.0539 µg/mL1.10 ng/mL0.0001 µg/mL
LOQ 0.1633 µg/mL3.60 ng/mL0.0005 µg/mL
Recovery Not Specified75-87%95-105%
Precision (%RSD) 0.1741 (Intra-day)<2 (Intra-day), <4 (Inter-day)<2%

Diagrams

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions_peak Peak Shape Solutions cluster_solutions_rt Retention Time Solutions cluster_solutions_sensitivity Sensitivity Solutions cluster_end End start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak1 Adjust Mobile Phase peak_shape->solution_peak1 Yes sensitivity Low Sensitivity? retention_time->sensitivity No solution_rt1 Check Mobile Phase Prep retention_time->solution_rt1 Yes solution_sens1 Enrich Sample (SPE) sensitivity->solution_sens1 Yes end Problem Resolved sensitivity->end No solution_peak2 Dilute Sample solution_peak1->solution_peak2 solution_peak3 Replace Column solution_peak2->solution_peak3 solution_peak3->end solution_rt2 Use Column Oven solution_rt1->solution_rt2 solution_rt3 Service Pump solution_rt2->solution_rt3 solution_rt3->end solution_sens2 Optimize Wavelength solution_sens1->solution_sens2 solution_sens3 Consider LC-MS/MS solution_sens2->solution_sens3 solution_sens3->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample extraction Single-Step Acetonitrile Extraction plasma->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (265 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Vitamin D3 chromatogram->quantification

Caption: General workflow for Vitamin D3 analysis.

References

How to correct for isotopic interference with RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference when using RPR132595A-d3 as an internal standard in mass spectrometry-based quantification of RPR132595A.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of RPR132595A and its deuterated internal standard?

A: Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by the contribution of naturally occurring heavy isotopes from the unlabeled analyte (RPR132595A). RPR132595A has a chemical formula of C28H30N4O6 and a molecular weight of 518.56 g/mol .[1] Due to the natural abundance of isotopes like Carbon-13, Nitrogen-15, and Oxygen-18, a small percentage of RPR132595A molecules will have a mass that is one, two, or more mass units higher than the monoisotopic mass. If the mass of one of these isotopic peaks of the analyte overlaps with the mass of the deuterated internal standard, it can lead to inaccurate quantification.

Q2: Why is it crucial to correct for this isotopic interference?

A: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response. This, in turn, results in an underestimation of the true concentration of the analyte, RPR132595A, in your samples. This can significantly impact the accuracy and reliability of pharmacokinetic, metabolic, and other quantitative studies.

Q3: How can I determine if isotopic interference is affecting my results?

A: You can assess the potential for isotopic interference by following these steps:

  • Analyze a high-concentration standard of the unlabeled analyte (RPR132595A) alone. Monitor the mass-to-charge ratio (m/z) channel of the deuterated internal standard (this compound).

  • Observe the signal intensity. If you detect a significant signal in the internal standard's channel when only the analyte is present, this is indicative of isotopic overlap.

  • Examine the full mass spectrum. Look for the isotopic peaks of RPR132595A (M+1, M+2, M+3, etc.) and see if their m/z values coincide with the m/z of this compound.

Troubleshooting Guides

Problem: My calibration curve for RPR132595A is non-linear, especially at higher concentrations.

Cause: This is a classic symptom of uncorrected isotopic interference. At higher analyte concentrations, the contribution of the analyte's isotopic peaks to the internal standard's signal becomes more pronounced, leading to a disproportionate increase in the internal standard's response and causing the calibration curve to deviate from linearity.

Solution: Implement a mathematical correction to account for the isotopic overlap.

Experimental Protocols

Protocol 1: Determining the Isotopic Contribution of RPR132595A to this compound

Objective: To experimentally measure the percentage of the RPR132595A signal that contributes to the this compound signal.

Methodology:

  • Prepare a series of calibration standards of RPR132595A (the analyte) without any internal standard. The concentration range should cover the expected concentrations in your study samples.

  • Prepare a quality control (QC) sample containing a known concentration of this compound (the internal standard) only.

  • Analyze the samples using your LC-MS/MS method. Monitor the specific mass transitions for both the analyte and the internal standard.

  • For each analyte-only standard, measure the peak area in the mass transition window of the internal standard.

  • For the internal standard-only QC sample, measure the peak area in its own mass transition window.

  • Calculate the correction factor (CF). The CF represents the fraction of the analyte signal that bleeds into the internal standard's channel. This can be determined by plotting the interfering signal area from the analyte-only samples against the analyte concentration and determining the slope.

Data Presentation

ParameterDescriptionTypical Value/Formula
Analyte (A) RPR132595AC28H30N4O6
Internal Standard (IS) This compoundC28H27D3N4O6
Analyte [M+H]+ Monoisotopic mass of protonated analyte~519.22 m/z
Internal Standard [M+H]+ Monoisotopic mass of protonated internal standard~522.24 m/z
Isotopic Contributor M+3 peak of the analyteThe isotopic peak of the analyte that interferes with the internal standard.
Correction Factor (CF) Percentage of analyte signal contributing to the IS signalExperimentally Determined
Corrected IS Area The adjusted peak area of the internal standardMeasured IS Area - (Measured Analyte Area * CF)

Mandatory Visualization

Isotopic_Interference_Correction_Workflow cluster_experimental Experimental Measurement cluster_calculation Data Processing A Analyze Analyte-Only Standard B Measure Signal in IS Channel A->B Determine Interference E Calculate Correction Factor (CF) B->E C Analyze IS-Only Standard D Measure Signal in IS Channel C->D Determine IS Purity D->E F Corrected IS Area = Measured IS Area - (Analyte Area * CF) E->F G Calculate Analyte/IS Ratio F->G H Quantify Analyte Concentration G->H

Caption: Workflow for the correction of isotopic interference.

This guide provides a foundational understanding and practical steps for addressing isotopic interference when quantifying RPR132595A using its deuterated internal standard. For the most accurate results, it is essential to experimentally determine the specific correction factors for your particular instrument and assay conditions.

References

RPR132595A-d3 degradation issues in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of RPR132595A-d3 in biological matrices. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of this compound signal during our sample analysis from plasma. What are the potential causes?

Several factors can contribute to the degradation of an internal standard like this compound in a biological matrix such as plasma. The primary causes are typically enzymatic activity, chemical instability due to pH, temperature, or light exposure, and interactions with components of the matrix itself. It is crucial to systematically investigate these possibilities to identify the root cause.

Q2: How can we determine if the degradation of this compound is due to enzymatic activity?

To assess the contribution of enzymatic degradation, you can perform a stability experiment using heat-inactivated plasma and plasma treated with a cocktail of broad-spectrum enzyme inhibitors. A comparison of the stability of this compound in treated versus untreated plasma will indicate the extent of enzymatic involvement.

Q3: What are the best practices for minimizing the degradation of this compound during sample collection and processing?

To minimize ex vivo degradation, it is recommended to collect blood samples in tubes containing an anticoagulant and an enzyme inhibitor, such as sodium fluoride. Samples should be immediately placed on ice and centrifuged at 4°C to separate the plasma. The resulting plasma should be stored at or below -70°C until analysis.

Troubleshooting Guides

Issue 1: Inconsistent this compound Response Across a Batch

If you observe a declining or erratic internal standard signal over the course of an analytical run, this could be indicative of post-preparative instability.

  • Troubleshooting Steps:

    • Evaluate the stability of the processed samples in the autosampler. Inject the same sample at the beginning, middle, and end of the batch to see if the signal decreases over time.

    • Assess the temperature of the autosampler. Ensure it is maintained at a temperature that minimizes degradation (e.g., 4°C).

    • Check for potential light sensitivity by comparing samples stored in clear versus amber vials.

Issue 2: Low Recovery of this compound After Sample Extraction

Low recovery of the internal standard can be due to degradation during the extraction process or inefficient extraction.

  • Troubleshooting Steps:

    • Perform a series of experiments to evaluate the stability of this compound under the pH and solvent conditions of your extraction protocol.

    • Compare different extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to see if one provides better recovery.

    • Ensure that the organic solvent used for reconstitution does not cause degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

Objective: To determine the stability of this compound in human plasma at different temperatures.

Materials:

  • Control human plasma (with anticoagulant)

  • This compound stock solution

  • Incubator/water baths (4°C, 25°C, 37°C)

  • Freezer (-20°C, -80°C)

  • LC-MS/MS system

Methodology:

  • Spike the control human plasma with this compound to a final concentration of 100 ng/mL.

  • Aliquot the spiked plasma into separate tubes for each time point and temperature condition.

  • Store the aliquots at 4°C, 25°C, and 37°C for 0, 2, 4, 8, and 24 hours.

  • For long-term stability, store aliquots at -20°C and -80°C for 1, 7, and 30 days.

  • At each time point, immediately process the samples by protein precipitation with acetonitrile.

  • Analyze the extracted samples by LC-MS/MS and calculate the remaining percentage of this compound relative to the 0-hour time point.

Protocol 2: Investigating Enzymatic Degradation

Objective: To determine if the degradation of this compound is enzyme-mediated.

Materials:

  • Control human plasma

  • Heat-inactivated human plasma (56°C for 30 minutes)

  • Enzyme inhibitor cocktail (e.g., Roche cOmplete™, EDTA)

  • This compound stock solution

  • Incubator (37°C)

Methodology:

  • Prepare three sets of plasma samples:

    • Set A: Control plasma

    • Set B: Heat-inactivated plasma

    • Set C: Control plasma with enzyme inhibitor cocktail

  • Spike all sets with this compound to a final concentration of 100 ng/mL.

  • Incubate all samples at 37°C for 0, 1, 2, and 4 hours.

  • Process and analyze the samples as described in Protocol 1.

  • Compare the degradation rate of this compound across the three sets.

Data Presentation

Table 1: Stability of this compound in Human Plasma at Various Temperatures

Time (hours)Remaining this compound at 37°C (%)Remaining this compound at 25°C (%)Remaining this compound at 4°C (%)
0100100100
2759299
4528598
8287497
24<105595

Table 2: Effect of Enzyme Inhibitors on this compound Stability at 37°C

Time (hours)Control Plasma (%)Heat-Inactivated Plasma (%)Plasma with Inhibitors (%)
0100100100
1889897
2759796
4529594

Visualizations

start Start: Inconsistent IS Signal check_autosampler Evaluate Autosampler Stability? start->check_autosampler check_temp Is Autosampler Temp < 10°C? check_autosampler->check_temp Yes investigate_matrix Further Investigation: Matrix Effects / pH check_autosampler->investigate_matrix No check_light Test Light Sensitivity? check_temp->check_light Yes troubleshoot_temp Action: Set Autosampler to 4°C check_temp->troubleshoot_temp No use_amber_vials Action: Use Amber Vials check_light->use_amber_vials Yes issue_resolved Issue Resolved check_light->issue_resolved No troubleshoot_temp->issue_resolved use_amber_vials->issue_resolved

Caption: Troubleshooting workflow for inconsistent internal standard signal.

compound This compound (in Plasma) enzymatic Enzymatic Degradation (e.g., Esterases, Oxidases) compound->enzymatic chemical Chemical Instability (pH, Temperature) compound->chemical metabolite1 Metabolite 1 (e.g., Hydrolysis Product) enzymatic->metabolite1 Hydrolysis metabolite2 Metabolite 2 (e.g., Oxidation Product) enzymatic->metabolite2 Oxidation degradant Degradant chemical->degradant Instability

Caption: Potential degradation pathways for this compound in biological matrices.

Minimizing ion suppression effects for RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects for RPR132595A-d3 in LC-MS/MS analyses.

Troubleshooting Guide: Ion Suppression Issues with this compound

This guide addresses common problems encountered during the bioanalysis of RPR132595A using its deuterated internal standard, this compound.

Problem Potential Cause Recommended Solution
Low signal intensity for both RPR132595A and this compound in matrix samples compared to neat solutions. Significant Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are likely interfering with the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.[1][2][3]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][4] 2. Optimize Chromatography: Modify the LC gradient to better separate RPR132595A and this compound from the matrix interferences.[1][5] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering compounds.[4][5]
High variability in the analyte/internal standard peak area ratio across different sample lots. Differential Ion Suppression: The composition of the biological matrix can vary between subjects or batches, leading to inconsistent ion suppression effects on the analyte and internal standard.[6]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a good choice, but ensure it co-elutes perfectly with the analyte.[1][7] Any chromatographic separation between the two can expose them to different matrix effects. 2. Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix to mimic the ion suppression seen in unknown samples.[1][4][6]
Poor peak shape and shifting retention times for RPR132595A and this compound. Matrix Overload on the Analytical Column: High concentrations of matrix components can affect the column's performance, leading to chromatographic issues that can exacerbate ion suppression.1. Enhance Sample Cleanup: Utilize a more effective sample preparation technique to reduce the amount of matrix injected onto the column.[8] 2. Implement a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly unretained and highly retained matrix components, only directing the flow to the mass spectrometer during the elution window of the analyte and internal standard.
Acceptable results at high concentrations, but poor accuracy and precision at the Lower Limit of Quantification (LLOQ). Concentration-Dependent Matrix Effects: The impact of ion suppression can be more pronounced at lower analyte concentrations where the signal-to-noise ratio is already low.[9][10]1. Optimize Ion Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of RPR132595A.[11] 2. Improve Chromatographic Resolution: A sharper, more focused peak will have a higher intensity, making it more robust against suppression.[8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of RPR132595A?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, RPR132595A, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3][4] This phenomenon occurs in the ion source of the mass spectrometer and leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the analytical method.[2][5]

Q2: How can I determine if my RPR132595A assay is affected by ion suppression?

A2: A common method to assess ion suppression is through a post-column infusion experiment.[2][4] In this setup, a solution of RPR132595A is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the otherwise stable baseline signal for RPR132595A indicates the retention times at which matrix components are eluting and causing ion suppression.[6]

Q3: Will using the deuterated internal standard, this compound, completely eliminate ion suppression issues?

A3: Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for ion suppression.[1][6][7] Because this compound has nearly identical physicochemical properties to RPR132595A, it should experience the same degree of ion suppression. This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard.[1] However, it is crucial to ensure that the analyte and internal standard co-elute perfectly. If they separate chromatographically, they may be affected by different co-eluting matrix components, leading to inaccurate results.[7]

Q4: What are the most effective sample preparation techniques to reduce ion suppression for RPR132595A?

A4: The most effective techniques are those that selectively remove matrix components while efficiently recovering RPR132595A. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interfering substances than a simple protein precipitation.[1][4][8] The choice between SPE and LLE will depend on the specific properties of RPR132595A and the nature of the biological matrix.

Q5: Can the choice of mobile phase additives affect ion suppression?

A5: Yes, mobile phase additives can significantly impact ionization efficiency. Non-volatile buffers and ion-pairing agents, such as trifluoroacetic acid (TFA), can cause ion suppression.[5][11] It is generally recommended to use volatile additives like formic acid or ammonium formate at the lowest effective concentration to achieve good chromatography while minimizing suppression.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for RPR132595A from Human Plasma

This protocol describes a general procedure for extracting RPR132595A from human plasma using a mixed-mode cation exchange SPE plate.

Materials:

  • Mixed-mode cation exchange SPE plate (e.g., 30 mg, 96-well format)

  • Human plasma samples, calibrators, and QCs

  • This compound internal standard spiking solution

  • Reagent A: 4% Phosphoric Acid in Water

  • Reagent B: Methanol

  • Reagent C: 5% Ammonium Hydroxide in Methanol

  • 96-well collection plate

  • Plate sealer

  • Centrifuge and evaporator

Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma in a 96-well plate, add 25 µL of the this compound internal standard spiking solution. Add 200 µL of Reagent A and vortex to mix.

  • SPE Plate Conditioning: Place the SPE plate on a vacuum manifold. Condition the wells with 500 µL of Reagent B followed by 500 µL of Reagent A. Do not allow the wells to dry.

  • Sample Loading: Load the pre-treated samples onto the conditioned SPE plate. Apply gentle vacuum to draw the samples through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of Reagent A to each well. Apply vacuum to pull the solution through.

    • Wash 2: Add 500 µL of Reagent B to each well. Apply vacuum until the wells are completely dry.

  • Elution: Place a clean 96-well collection plate inside the manifold. Add 300 µL of Reagent C to each well. Allow the solvent to soak for 1 minute before applying vacuum to elute the analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Seal the plate and vortex before placing it in the autosampler for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Evaluate Ion Suppression

This protocol details the procedure for identifying regions of ion suppression in the chromatographic analysis of RPR132595A.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion

  • Syringe pump

  • Solution of RPR132595A (e.g., 50 ng/mL in mobile phase)

  • Extracted blank plasma sample (prepared using the SPE protocol above)

Procedure:

  • System Setup:

    • Equilibrate the LC system with the analytical method's initial mobile phase conditions.

    • Set up the syringe pump to deliver the RPR132595A solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path using a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Data Acquisition:

    • Start the syringe pump to infuse the RPR132595A solution.

    • Set the mass spectrometer to monitor the MRM transition for RPR132595A.

    • Once a stable signal (baseline) is observed, inject the extracted blank plasma sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for RPR132595A throughout the chromatographic run.

    • Any significant decrease or dip in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression. The retention time of these dips should be avoided for the elution of the RPR132595A peak in the final method.

Visualizations

Experimental_Workflow A Sample Collection (Plasma, Urine, etc.) B Add this compound (IS) A->B C Sample Preparation (SPE, LLE, or PPT) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Review: Check for Ion Suppression E->F G Method Optimization F->G Suppression Detected H Validated Method F->H No Significant Suppression G->C Improve Cleanup G->E Optimize LC

Caption: Workflow for method development focusing on minimizing ion suppression.

Troubleshooting_Workflow Start Low Signal or High Variability in this compound Assay Q1 Perform Post-Column Infusion Experiment Start->Q1 A1 Significant Ion Suppression Detected? Q1->A1 S1 Optimize Sample Preparation (Switch to SPE/LLE) A1->S1 Yes S3 Check IS Co-elution A1->S3 No S2 Optimize Chromatography (Modify Gradient) S1->S2 End Re-evaluate Assay Performance S2->End S3->End

Caption: Logical troubleshooting workflow for ion suppression issues.

References

Improving recovery of RPR132595A-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of RPR132595A-d3 during sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our plasma samples using solid-phase extraction (SPE). What are the potential causes and how can we troubleshoot this?

A1: Low recovery of your deuterated internal standard (IS), this compound, along with the analyte, points to a systematic issue with the overall extraction procedure. Here are the most common causes and recommended troubleshooting steps:

  • Suboptimal SPE Sorbent Choice: The retention mechanism of the sorbent may not be appropriate for the physicochemical properties of this compound.[1][2]

  • Incorrect Sample pH: The pH of the sample load can significantly impact the ionization state of this compound, affecting its retention on the sorbent.[1][2]

  • Inadequate Elution Solvent: The elution solvent may not be strong enough or the volume may be insufficient to desorb the compound from the SPE cartridge.[1][3]

  • Sample Matrix Interference: Components in the plasma matrix can compete with this compound for binding sites on the sorbent or cause ion suppression in the final analysis.[4][5][6]

To systematically troubleshoot, it is crucial to first determine the physicochemical properties of RPR132595A, such as its LogP (a measure of lipophilicity) and pKa (acid dissociation constant). This information is vital for selecting the appropriate SPE sorbent and optimizing solvent conditions.[7]

Q2: Our recovery of this compound is highly variable between samples. What could be causing this inconsistency?

A2: High variability in recovery suggests a lack of precision in the sample preparation method.[8] Potential causes include:

  • Inconsistent Internal Standard Spiking: The volume and concentration of the this compound solution added to each sample must be precise.[3]

  • Variable Sample pH: If the sample pH is not consistently adjusted, the retention of this compound on the SPE sorbent can differ between samples.

  • SPE Cartridge Drying: If the SPE cartridge bed dries out before sample loading, it can lead to inconsistent wetting and analyte breakthrough.[1][2]

  • Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect the interaction time with the sorbent and lead to variable recovery.[2]

Q3: We are using liquid-liquid extraction (LLE) and are experiencing poor recovery of this compound. What steps can we take to improve this?

A3: Low recovery in LLE is often related to the partitioning behavior of the analyte between the two immiscible liquid phases.[7][9] Key areas to investigate include:

  • Incorrect Solvent Polarity: The polarity of the extraction solvent should be well-matched with that of this compound to ensure efficient partitioning into the organic phase.[3][9]

  • Suboptimal pH of the Aqueous Phase: For ionizable compounds, the pH of the aqueous sample should be adjusted to ensure the analyte is in its neutral, more hydrophobic form to favor partitioning into the organic solvent.[7]

  • Insufficient Phase Separation: Emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte.[3]

  • Inadequate Solvent-to-Sample Ratio: A low ratio of organic extraction solvent to the aqueous sample may not be sufficient for complete extraction.[7][9]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery in SPE.

Step 1: Fraction Collection Analysis

To pinpoint where the loss of this compound is occurring, collect and analyze each fraction from the SPE process: the load, wash, and elution fractions.[10]

Fraction Expected this compound Content Observed Result Potential Cause & Next Steps
Load NoneHighIncorrect Sorbent or pH: The sorbent is not retaining the analyte. Verify the sorbent chemistry is appropriate for the analyte's polarity. Adjust the sample pH to ensure the analyte is in a state that promotes retention.[1][10]
Wash NoneHighWash Solvent is Too Strong: The wash solvent is eluting the analyte prematurely. Decrease the organic content of the wash solvent or switch to a weaker solvent.[1][10]
Elution >95%LowIncomplete Elution: The elution solvent is not strong enough to desorb the analyte. Increase the organic strength of the elution solvent, increase the elution volume, or consider a "soak step" where the elution solvent sits in the cartridge for a few minutes before elution.[1][3]
None -Low in all fractionsIrreversible Binding or Degradation: The analyte may be binding irreversibly to the sorbent or degrading during the process. Consider a different sorbent or investigate analyte stability under the extraction conditions.

Step 2: Experimental Protocol for SPE Optimization

  • Determine Physicochemical Properties: If not already known, determine the LogP and pKa of RPR132595A. This will guide the selection of the appropriate SPE sorbent (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged compounds).[7]

  • Sorbent Screening: Test a small panel of SPE sorbents with different retention mechanisms (e.g., C18, C8, Phenyl for reversed-phase; a strong or weak cation/anion exchanger for ionizable compounds).

  • pH Optimization: Prepare the sample in a range of pH buffers (e.g., for a basic compound, test pH values from neutral to basic) to find the optimal pH for retention.

  • Wash Solvent Optimization: Test a series of wash solvents with increasing organic content to find the strongest possible wash that does not elute this compound.

  • Elution Solvent Optimization: Test a series of elution solvents with increasing organic strength to ensure complete elution.

Guide 2: Enhancing Recovery in Liquid-Liquid Extraction (LLE)

This guide outlines key parameters to optimize for improving this compound recovery in LLE.

Step 1: Parameter Optimization

Parameter Recommendation
Extraction Solvent Select a solvent that is immiscible with the sample matrix and has a similar polarity to this compound. Screen a panel of solvents with varying polarities (e.g., hexane, methyl tert-butyl ether, ethyl acetate, dichloromethane).
Sample pH For acidic analytes, adjust the sample pH to be at least 2 units below the pKa. For basic analytes, adjust the pH to be at least 2 units above the pKa to ensure the analyte is in its neutral form.
Salt Addition For polar analytes, adding salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of the analyte into the organic phase (salting-out effect).
Solvent to Sample Ratio An optimal ratio is often around 7:1 (organic solvent to aqueous sample), but this should be empirically determined.
Mixing and Phase Separation Ensure vigorous mixing to maximize the surface area for extraction. Centrifuge the samples to achieve complete phase separation and break any emulsions.
Back Extraction For increased clean-up, a back extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase at a pH where it is ionized.

Step 2: Experimental Protocol for LLE Optimization

  • Determine Physicochemical Properties: Obtain the LogP and pKa of RPR132595A to guide solvent selection and pH adjustment. 2[7]. Solvent Screening: In parallel, extract aliquots of the sample spiked with this compound with a range of organic solvents.

  • pH Optimization: For the most promising solvent, perform the extraction across a range of pH values of the aqueous sample.

  • Ratio Optimization: Using the best solvent and pH, vary the ratio of the organic solvent to the sample to determine the optimal volume.

Visualization of LLE Optimization Logic

LLE_Optimization start Low LLE Recovery physchem Determine LogP and pKa of RPR132595A start->physchem solvent_selection Select Appropriate Extraction Solvent physchem->solvent_selection ph_adjustment Adjust Aqueous Phase pH solvent_selection->ph_adjustment ratio_optimization Optimize Solvent:Sample Ratio ph_adjustment->ratio_optimization salting_out Consider Salting-Out Effect ratio_optimization->salting_out end Improved Recovery salting_out->end

Caption: Logical steps for optimizing LLE recovery.

References

RPR132595A-d3 Peak Splitting in Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting issues during the chromatographic analysis of RPR132595A-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting in chromatography?

A1: In high-performance liquid chromatography (HPLC), a chromatographic peak ideally presents as a single, symmetrical Gaussian shape. Peak splitting occurs when a single analyte peak appears as two or more distinct, often conjoined, peaks or as a "shoulder" on the main peak. This phenomenon can compromise the accuracy and reliability of analytical results.

Q2: Why is it important to address peak splitting when analyzing this compound?

A2: Peak splitting can lead to inaccurate quantification of this compound, making it difficult to obtain reliable data for pharmacokinetic studies, metabolite identification, and other critical aspects of drug development. Resolving peak splitting is essential for ensuring data integrity and making informed scientific decisions.

Q3: Does the deuteration of this compound contribute to peak splitting?

A3: While deuteration itself is not a direct cause of peak splitting, the chromatographic behavior of a deuterated compound can be sensitive to the analytical method parameters. The principles of good chromatography are universal, and the troubleshooting strategies outlined in this guide are applicable to both deuterated and non-deuterated compounds.

Troubleshooting Guide: Diagnosing and Resolving Peak Splitting

Peak splitting issues can be broadly categorized into two scenarios: when all peaks in a chromatogram are splitting, or when only a single peak (or a few peaks) is affected.

Scenario 1: All Peaks are Splitting

If all peaks in your chromatogram for the analysis of this compound exhibit splitting, the issue likely originates from a problem occurring before the analytical column or at the very beginning of the column, affecting all analytes similarly.[1][2]

Potential Causes and Solutions

Potential Cause Description Recommended Solution
Blocked Column Frit The inlet frit of the column can become partially blocked by particulate matter from the sample or mobile phase, causing the sample to be unevenly distributed onto the column.1. Reverse flush the column: Disconnect the column and flush it in the reverse direction with an appropriate solvent. 2. Replace the frit: If flushing does not resolve the issue, the frit may need to be replaced.[3] 3. Filter samples and mobile phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent frit blockage.
Column Void or Channeling A void or channel can form at the head of the column due to improper packing or settling of the stationary phase over time. This leads to different flow paths for the analyte, resulting in split peaks.[3][4]1. Check for a physical void: Carefully inspect the inlet of the column for any visible signs of a void. 2. "Top-off" the column: If a small void is present, it may be possible to add a small amount of packing material. 3. Replace the column: In most cases, the most reliable solution is to replace the column with a new, properly packed one.[3]
Improper Connections (Dead Volume) Extra-column dead volume, caused by improper connections between the injector, tubing, and column, can lead to peak broadening and splitting.[5][6]1. Ensure proper fittings: Use low-dead-volume fittings and ensure they are tightened correctly.[5] 2. Minimize tubing length: Use the shortest possible length of tubing with the smallest appropriate internal diameter. 3. Check ferrule depth: Ensure the ferrule on stainless steel tubing is set to the correct depth.[6]

Troubleshooting Workflow for "All Peaks Splitting"

Start All Peaks Splitting Observed Check_Connections Inspect all connections for leaks and proper fit Start->Check_Connections Reverse_Flush Reverse flush the column Check_Connections->Reverse_Flush Connections OK Problem_Solved Problem Resolved Check_Connections->Problem_Solved Issue found and fixed Replace_Frit Replace column inlet frit Reverse_Flush->Replace_Frit Splitting persists Reverse_Flush->Problem_Solved Splitting resolved Replace_Column Replace the analytical column Replace_Frit->Replace_Column Splitting persists Replace_Frit->Problem_Solved Splitting resolved Replace_Column->Problem_Solved

Caption: A logical workflow for troubleshooting peak splitting affecting all peaks.

Scenario 2: Single Peak (this compound) is Splitting

If only the peak corresponding to this compound is splitting, the problem is likely related to the specific interaction of the analyte with the sample solvent, mobile phase, or stationary phase.

Potential Causes and Solutions

Potential Cause Description Recommended Solution
Co-elution The split peak may actually be two different components eluting very close to each other. This could be an impurity, a related compound, or a degradation product.[3]1. Inject a smaller sample volume: If the two "splits" resolve into two separate peaks, it indicates co-elution.[3][7] 2. Modify the mobile phase: Adjust the organic-to-aqueous ratio, change the organic modifier, or alter the pH to improve separation. 3. Change the column: Use a column with a different stationary phase chemistry or a longer column for better resolution.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[7][6]1. Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase composition as the sample solvent.[7] 2. Reduce the injection volume: A smaller injection volume will minimize the effect of the strong sample solvent.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or splitting.[7][5]1. Dilute the sample: Reduce the concentration of this compound in the injected sample.[5] 2. Inject a smaller volume: This will reduce the total mass of analyte loaded onto the column.
Temperature Effects A significant temperature difference between the mobile phase and the column can cause peak splitting.[3] Temperature fluctuations during the analysis can also affect peak shape.[5]1. Use a column thermostat: Maintain a constant and controlled column temperature.[5] 2. Pre-heat the mobile phase: Ensure the mobile phase is at the same temperature as the column before entering it.
Analyte-Specific Issues The analyte itself may exist in different forms in solution (e.g., conformers, anomers) that can be separated under certain chromatographic conditions.[6] Analyte aggregation can also be a cause.[4]1. Modify mobile phase pH or ionic strength: This can help to favor a single form of the analyte. 2. Adjust temperature: Temperature can influence the equilibrium between different forms of the analyte.

Troubleshooting Workflow for a Single Splitting Peak

Start Single Peak Splitting (this compound) Inject_Smaller_Volume Inject a smaller sample volume Start->Inject_Smaller_Volume Two_Peaks Two distinct peaks observed? Inject_Smaller_Volume->Two_Peaks Adjust_Method Optimize separation method (mobile phase, column, etc.) Two_Peaks->Adjust_Method Yes (Co-elution) Dilute_Sample Dilute the sample Two_Peaks->Dilute_Sample No Problem_Solved Problem Resolved Adjust_Method->Problem_Solved Check_Solvent Match sample solvent to mobile phase Dilute_Sample->Check_Solvent Splitting persists Dilute_Sample->Problem_Solved Splitting resolved Control_Temp Ensure stable and uniform temperature Check_Solvent->Control_Temp Splitting persists Check_Solvent->Problem_Solved Splitting resolved Control_Temp->Problem_Solved Splitting resolved

Caption: A decision tree for troubleshooting peak splitting for a single analyte.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following general methodologies are recommended for troubleshooting.

Protocol 1: Column Flushing and Cleaning

  • Disconnect the column from the detector.

  • Connect the column outlet to the injector.

  • Flush the column with a series of solvents in the reverse direction at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:

    • Water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (if necessary to remove highly non-polar contaminants, 10 column volumes)

    • Isopropanol (20 column volumes)

    • Mobile phase without buffer (10 column volumes)

  • Reconnect the column in the correct direction and equilibrate with the mobile phase.

Protocol 2: Sample Dilution Study

  • Prepare a stock solution of this compound.

  • Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:50, 1:100).

  • Inject each dilution onto the HPLC system under the standard analytical conditions.

  • Observe the peak shape for each injection. If peak splitting diminishes or disappears at lower concentrations, the issue is likely column overload.

By systematically working through these troubleshooting steps, researchers can effectively diagnose and resolve peak splitting issues encountered during the analysis of this compound, leading to more accurate and reliable chromatographic data.

References

Technical Support Center: RPR132595A-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the deuterated internal standard RPR132595A-d3 in their analytical experiments, particularly focusing on issues related to calibration curve development in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound for quantitative analysis.

Q1: Why am I observing a signal for the analyte in my blank samples (containing only the this compound internal standard)?

A1: This issue, known as crosstalk or isotopic contribution, can arise from two main sources: the presence of unlabeled analyte as an impurity in your internal standard (IS) material, or the natural isotopic abundance of the analyte contributing to the mass channel of the deuterated internal standard.[1]

Troubleshooting Steps:

  • Assess Internal Standard Purity: Prepare and analyze a high-concentration solution of the this compound standard alone. Monitor the mass transition of the unlabeled analyte. A detectable signal indicates the presence of the unlabeled analyte as an impurity.[1][2]

  • Evaluate Isotopic Crosstalk: Prepare calibration standards with increasing concentrations of the unlabeled analyte and a constant concentration of this compound. Analyze the samples and monitor the signal in the internal standard's mass transition. If the signal in the IS channel increases linearly with the analyte concentration, it confirms isotopic crosstalk.[1][3]

Mitigation Strategies:

  • If the internal standard is impure, contact the supplier for a higher purity batch. It is crucial to scrutinize the purity of the internal standard during bioanalytical method development.[2]

  • To minimize isotopic crosstalk, ensure the mass difference between the analyte and this compound is sufficient (ideally 4-5 Da).[1]

Q2: My calibration curve is non-linear, especially at the lower or upper ends. What are the potential causes?

A2: Non-linearity in calibration curves can be caused by several factors, including detector saturation at high concentrations, issues with sample preparation, or inappropriate weighting of the regression model. It is also possible that contaminants are building up in the detector over time, especially with minimally cleaned samples like those after protein precipitation.

Troubleshooting Steps:

  • Review Detector Response: Examine the absolute area counts of the highest concentration standards. If they are plateauing, it may indicate detector saturation.

  • Evaluate Internal Standard Response: Plot the absolute response of the this compound across all calibration standards. A consistent response is expected. Significant variation could point to problems with sample preparation or injection.

  • Assess Regression Model: Use a %-error plot to visualize the deviation of each point from the regression line. This can help determine if a different weighting (e.g., 1/x or 1/x²) is more appropriate for your data.

  • Check for Contamination: Injecting blank solvent between samples can help identify carryover or system contamination.

Q3: The retention time of this compound is slightly different from the unlabeled analyte. Is this a problem?

A3: It is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a minor difference in polarity.[4] While a small, consistent shift is often acceptable, it can become problematic if it leads to differential matrix effects.[5]

Troubleshooting Steps:

  • Assess the Degree of Separation: Determine if the peak shapes of the analyte and this compound are still symmetrical and if their elution profiles sufficiently overlap.

  • Evaluate Matrix Effects: Prepare samples in at least six different lots of the biological matrix to see if the analyte-to-internal standard area ratio remains consistent. Significant variation between lots may indicate that the slight retention time difference is causing them to experience different levels of ionization suppression or enhancement.[5]

Mitigation Strategies:

  • Modify Chromatography: Adjusting the mobile phase composition or using a shallower gradient can help to increase peak overlap.[4]

Q4: I'm observing a decrease in the this compound signal over time, even in stored stock solutions. What could be happening?

A4: This could be due to deuterium exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[4] This is more likely if the deuterium labels are on chemically labile positions (e.g., attached to heteroatoms like O, N, or S) or if the solutions are stored under acidic or basic conditions.[4][6]

Troubleshooting Steps:

  • Review the Labeling Position: Check the certificate of analysis for this compound to determine the location of the deuterium labels. Labels on stable carbon atoms are less prone to exchange.

  • Perform a Stability Test: Incubate the this compound standard in the biological matrix at different pH values and temperatures. A decrease in the deuterated signal with a corresponding increase in the unlabeled analyte signal over time is indicative of deuterium exchange.[1]

Mitigation Strategies:

  • Control pH: Maintain neutral pH for sample and mobile phase solutions whenever possible.[4]

  • Optimize MS Source Conditions: High source temperatures can sometimes promote in-source exchange. Try reducing the temperature.[4]

  • Consider Alternative Standards: If the problem persists, a ¹³C or ¹⁵N labeled internal standard would not be susceptible to this issue.[4]

Quantitative Data Summary

The following table summarizes generally accepted criteria for calibration curve validation in bioanalytical methods.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ)
Calibration Standard Precision ≤ 15% Relative Standard Deviation (RSD) (≤ 20% for LLOQ)
Internal Standard Response Variation Should be consistent across the calibration curve, typically within ±20-30% of the mean response.

Experimental Protocols

Protocol: Generation of a Calibration Curve using this compound

This protocol outlines the general steps for creating a calibration curve for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

    • From the primary stocks, prepare a series of working standard solutions of the analyte at different concentrations.

    • Prepare a separate working solution of this compound at a single, consistent concentration.

  • Spiking of Calibration Standards:

    • Aliquot the blank biological matrix into a series of tubes.

    • Spike a small, fixed volume of the analyte working standards into the matrix to create a set of calibration standards at different concentrations (e.g., 8-10 non-zero concentrations).

    • Prepare a "zero sample" by spiking the matrix with only the internal standard.

    • Prepare a "blank sample" containing only the matrix.

  • Sample Preparation (Example using Protein Precipitation):

    • Add a fixed volume of the this compound working solution to each calibration standard, quality control (QC) sample, and unknown sample.

    • Add a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid) at a specified ratio (e.g., 3:1 v/v).

    • Vortex each sample to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method and mass spectrometric conditions optimized for both the analyte and this compound.

  • Data Processing:

    • Integrate the peak areas for both the analyte and this compound for each injection.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

    • Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²) to the data points.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to troubleshooting calibration curve issues.

G cluster_0 Troubleshooting Workflow for Calibration Curve Issues cluster_1 IS Response Inconsistent cluster_2 IS Response Consistent cluster_3 Signal in Blanks cluster_4 No Signal in Blanks start Calibration Curve Fails (Non-linear, Poor Accuracy/Precision) q1 Check IS Response: Is it consistent across all standards? start->q1 is_issue Potential IS Addition Error or Sample Prep Variability q1->is_issue No q2 Examine Blanks: Signal in zero/blank samples? q1->q2 Yes is_solution Review pipetting techniques. Ensure consistent sample handling. is_issue->is_solution blank_issue Crosstalk or IS Impurity q2->blank_issue Yes other_issue Review regression model (weighting). Check for detector saturation. Assess for matrix effects. q2->other_issue No blank_solution Assess IS purity. Check for isotopic contribution. blank_issue->blank_solution other_solution Apply 1/x or 1/x² weighting. Dilute high concentration samples. Evaluate different matrix lots. other_issue->other_solution

Caption: Troubleshooting workflow for common calibration curve problems.

G cluster_0 Bioanalytical Assay Workflow with Internal Standard prep_stocks Prepare Analyte and IS Stock Solutions spike_matrix Spike Blank Matrix with Analyte and IS prep_stocks->spike_matrix sample_prep Perform Sample Preparation (e.g., Protein Precipitation, SPE, LLE) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing: Calculate Peak Area Ratios lcms_analysis->data_processing calibration_curve Construct Calibration Curve (Ratio vs. Concentration) data_processing->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: General workflow for a bioanalytical assay using an internal standard.

References

Addressing RPR132595A-d3 instability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of RPR132595A-d3 in various solvents. Given that this compound is a deuterated form of a Vitamin D3 analog, the following information is based on the known stability and solubility characteristics of Vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a deuterated compound, likely used as an internal standard in mass spectrometry-based bioanalytical assays. The stability of such standards is critical for accurate quantification of the target analyte. Degradation of the internal standard can lead to inaccurate and unreliable experimental results. Vitamin D3 and its analogs are known to be sensitive to various environmental factors, making proper handling and storage essential.[1][2][3]

Q2: In which solvents is this compound (based on Vitamin D3) most soluble and stable?

Based on studies of Vitamin D3, it is very soluble in several organic solvents.[4] The solubility in descending order is generally observed as: propan-1-ol > ethanol > ethyl ethanoate > propan-2-one > methanol > ethanenitrile (acetonitrile).[5][6] It is sparingly soluble in dimethyl sulfoxide (DMSO) and practically insoluble in water.[4] For stability, non-aqueous solutions like ethanol, methanol, and isopropanol are preferred over aqueous solutions where Vitamin D3 is very unstable.[1]

Q3: What are the primary factors that cause the degradation of this compound?

The stability of Vitamin D3, and by extension this compound, is influenced by several factors including:

  • Light: Exposure to light can cause significant degradation.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Temperature: Higher temperatures accelerate the degradation process.[3]

  • pH: Acidic and alkaline conditions can destabilize the molecule.[1][3]

  • Metal Ions: The presence of metal ions can catalyze degradation.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent analytical results or signal loss over time.

This issue often points to the degradation of this compound in your stock or working solutions.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Results A Inconsistent Results/ Signal Loss B Check Solvent Type A->B Degradation Suspected C Review Storage Conditions B->C Solvent is Aqueous? D Assess for Contaminants C->D Stored improperly? (Light/Temp) E Prepare Fresh Solution D->E Contamination Possible? F Implement Stabilization Measures E->F Issue Persists

Caption: Troubleshooting workflow for inconsistent analytical results.

Detailed Steps:

  • Verify Solvent Choice: Confirm that you are using a recommended organic solvent. If you must use an aqueous solution for your experiment, be aware of the rapid degradation and prepare solutions fresh immediately before use.[1]

  • Evaluate Storage Conditions: Ensure that your solutions are stored protected from light, at a low temperature (refrigeration at 4°C or freezing at -20°C can slow degradation), and under an inert atmosphere (e.g., argon or nitrogen) if possible to minimize oxidation.[7]

  • Consider Contaminants: Metal ion contamination can significantly accelerate degradation.[1][2] Use high-purity solvents and clean labware. If metal ion contamination is suspected, the addition of a chelating agent like EDTA may help.[1][2]

  • Prepare Fresh Solutions: Due to its inherent instability in certain conditions, it is best practice to prepare working solutions of this compound fresh for each experiment.

Issue 2: Poor solubility or precipitation of the compound.

If you observe that this compound is not fully dissolving or is precipitating out of solution, consider the following:

Solubility Troubleshooting:

cluster_1 Addressing Solubility Issues A Precipitation Observed B Check Solvent & Concentration A->B C Consider Solvent Polarity B->C Concentration too high? D Try Co-solvents C->D Inappropriate polarity? E Gentle Warming/ Sonication D->E Still insoluble?

Caption: Logical steps for addressing compound solubility issues.

Detailed Steps:

  • Review Solvent and Concentration: Cross-reference the solvent you are using with the solubility data provided in this guide. You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that particular solvent.

  • Change Solvents: If possible, switch to a solvent in which Vitamin D3 is known to have higher solubility, such as ethanol or propan-1-ol.[5][6]

  • Use a Co-solvent System: If your experimental conditions require a solvent in which the compound is poorly soluble, consider using a co-solvent system. For instance, dissolving the compound in a small amount of a good solvent (like ethanol) before diluting it with the final, less ideal solvent.

  • Gentle Warming and Sonication: Applying gentle heat or using an ultrasonic bath can sometimes help to dissolve the compound. However, be cautious with heating as it can also accelerate degradation.

Data Summary

Solubility of Vitamin D3 in Various Solvents at 298.2 K (25 °C)
SolventMole Fraction Solubility (x 10⁻¹)Classification
Transcutol®4.03Very Soluble
2-Propanol (IPA)2.45Very Soluble
Ethyl Acetate (EA)1.95Very Soluble
2-Butanol1.87Very Soluble
Ethanol1.77Very Soluble
1-Butanol1.69Very Soluble
PEG-4000.291Sparingly Soluble
DMSO0.0723Sparingly Soluble
Propylene Glycol (PG)0.0337Sparingly Soluble
Ethylene Glycol (EG)0.00524Poorly Soluble
Water0.0000103Practically Insoluble

Data adapted from studies on Vitamin D3.[4][8]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Anhydrous ethanol (200 proof)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound in a clean, dry amber vial.

  • Add a small volume of anhydrous ethanol to dissolve the compound completely.

  • Transfer the solution to a volumetric flask and bring it to the final volume with anhydrous ethanol.

  • Purge the headspace of the vial with an inert gas before capping tightly.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Assessment of Solution Stability by HPLC-UV

This protocol provides a general method to assess the stability of your this compound solution over time.

Experimental Workflow:

cluster_2 HPLC Stability Assessment Workflow A Prepare Solution of This compound B Inject at Time 0 (Establish Baseline) A->B C Store Solution under Test Conditions B->C D Inject Aliquots at Defined Timepoints C->D E Compare Peak Area to Time 0 D->E F Determine Degradation Rate E->F

Caption: Workflow for assessing compound stability using HPLC.

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Immediately after preparation (Time 0), inject an aliquot of the solution into an HPLC-UV system.

  • Store the solution under the conditions you wish to evaluate (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from the stored solution.

  • Monitor the peak area of this compound and look for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of the remaining compound at each time point relative to Time 0 to determine the rate of degradation.

References

Validation & Comparative

A Researcher's Guide to Deuterated Vitamin D Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of commonly used deuterated Vitamin D analogs for quantitative analysis.

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vitamin D and its metabolites, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results, particularly in mass spectrometry-based methods. While the specific product "RPR132595A-d3" is not widely documented in publicly available scientific literature or product catalogs, this guide provides a comprehensive comparison of commonly used deuterated Vitamin D standards. This information will assist researchers in selecting the most appropriate standard for their specific analytical needs.

Deuterated Vitamin D analogs are essential for isotope dilution mass spectrometry (ID-MS), a gold-standard technique for the precise quantification of endogenous analytes in complex biological matrices. By introducing a known quantity of a deuterated standard into a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate measurements.

Comparison of Common Deuterated Vitamin D Standards

The choice of a deuterated standard depends on several factors, including the specific Vitamin D metabolite being analyzed, the desired mass shift from the endogenous analyte, and the stability of the deuterium labels. The following table summarizes the key characteristics of several frequently utilized deuterated Vitamin D standards.

Deuterated StandardCommon Name(s)Number of Deuterium AtomsPosition of Deuterium LabelsKey Applications
d3-25-Hydroxyvitamin D3 25-Hydroxycholecalciferol-d33C6, C19, C19Internal standard for the quantification of 25-hydroxyvitamin D3 by LC-MS/MS.[1]
d6-25-Hydroxyvitamin D3 25-Hydroxycholecalciferol-d66C26, C26, C26, C27, C27, C27Internal standard for the quantification of 25-hydroxyvitamin D3 by LC-MS/MS, offering a larger mass shift.[2][3]
d3-1α,25-Dihydroxyvitamin D3 Calcitriol-d33Varies by synthesisInternal standard for the quantification of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3.
d6-Vitamin D3 Cholecalciferol-d66Varies by synthesisUsed in metabolic studies to trace the conversion of Vitamin D3 to its active metabolites.

Performance Characteristics

The ideal deuterated internal standard should co-elute with the analyte of interest during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The stability of the deuterium labels is also critical to prevent back-exchange with hydrogen, which could compromise the accuracy of the results.

Parameterd3-25-Hydroxyvitamin D3d6-25-Hydroxyvitamin D3Considerations
Mass Shift +3 Da+6 DaA larger mass shift can be advantageous in minimizing potential isobaric interferences.
Chromatographic Behavior Co-elutes with endogenous 25-hydroxyvitamin D3.Co-elutes with endogenous 25-hydroxyvitamin D3.Similar retention times ensure accurate quantification across the peak.
Isotopic Purity Typically high (>98%)Typically high (>98%)High isotopic purity is essential to avoid interference from unlabeled species.
Label Stability Generally stable under typical analytical conditions.Generally stable under typical analytical conditions.The position of the deuterium atoms can influence their stability. Labels on the A-ring are considered stable in metabolic studies as the side chain is more prone to metabolism.[4]

Experimental Protocols

The following section outlines a general experimental workflow for the quantification of 25-hydroxyvitamin D3 in human serum using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation and Extraction)
  • To 100 µL of serum sample, add a known amount of the deuterated internal standard (e.g., d6-25-hydroxyvitamin D3 in methanol).

  • Add a protein precipitating agent, such as acetonitrile or methanol, to the sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant containing the analyte and internal standard to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[3][5]

LC-MS/MS Analysis
  • Chromatography: Perform chromatographic separation using a C18 or similar reversed-phase column. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.[6]

The following diagram illustrates a typical experimental workflow for Vitamin D analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add Deuterated Internal Standard serum->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Experimental workflow for Vitamin D analysis.

Vitamin D Signaling Pathway

Understanding the metabolic fate of Vitamin D is crucial for interpreting quantitative data. The following diagram illustrates the key steps in the Vitamin D signaling pathway, from its synthesis in the skin to its action in target cells.

Vitamin D3 is synthesized in the skin upon exposure to UVB radiation and is then transported to the liver, where it is hydroxylated to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form.[7] In the kidneys, 25(OH)D3 is further hydroxylated to the biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol).[7] Calcitriol then binds to the Vitamin D receptor (VDR) in target cells, leading to a cascade of genomic and non-genomic effects.[8][9]

vitamin_d_pathway cluster_synthesis Synthesis & Metabolism cluster_action Cellular Action cluster_nucleus Nucleus Skin Skin (7-dehydrocholesterol) VitaminD3 Vitamin D3 (Cholecalciferol) Skin->VitaminD3 UVB UVB Light UVB->Skin Liver Liver VitaminD3->Liver Hydroxy25 25-Hydroxyvitamin D3 (Calcifediol) Liver->Hydroxy25 Kidney Kidney Hydroxy25->Kidney ActiveD3 1α,25-Dihydroxyvitamin D3 (Calcitriol) Kidney->ActiveD3 Inactive Inactive Metabolites ActiveD3->Inactive TargetCell Target Cell ActiveD3->TargetCell VDR Vitamin D Receptor (VDR) ActiveD3->VDR RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to Gene Gene Transcription VDRE->Gene

Vitamin D metabolic and signaling pathway.

References

A Comparative Guide to the Cross-Validation of RPR132595A-d3 with Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precision and reliability of quantitative data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as RPR132595A-d3, is widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Its near-identical physicochemical properties to the analyte ensure superior correction for variability during sample preparation and analysis.[2][3]

This guide provides an objective comparison of this compound's performance against common alternative analytical approaches: the use of a structural analog as an internal standard and analysis without an internal standard. The supporting experimental data, presented in a hypothetical context, is based on established bioanalytical method validation principles outlined by regulatory bodies like the FDA and EMA.[2][4]

Quantitative Performance Comparison

The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the comparative performance of three analytical approaches for the quantification of the target analyte in human plasma.

Table 1: Accuracy and Precision

Internal Standard StrategyQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound (SIL-IS) LLOQ1.00.9898.04.5
Low3.02.9598.33.2
Medium5051.2102.42.5
High150148.999.32.1
Structural Analog IS LLOQ1.01.15115.012.8
Low3.03.32110.79.5
Medium5056.8113.68.1
High150162.3108.27.5
No Internal Standard LLOQ1.01.28128.018.5
Low3.03.51117.015.2
Medium5061.3122.614.1
High150175.5117.013.8

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[5]

Table 2: Matrix Effect and Stability

Internal Standard StrategyParameterResult
This compound (SIL-IS) IS-Normalized Matrix Factor (%CV)3.8
Bench-Top Stability (4h, RT, % Change)-2.5
Freeze-Thaw Stability (3 cycles, % Change)-3.1
Long-Term Stability (30 days, -80°C, % Change)-4.2
Structural Analog IS IS-Normalized Matrix Factor (%CV)14.2
Bench-Top Stability (4h, RT, % Change)-8.7
Freeze-Thaw Stability (3 cycles, % Change)-9.5
Long-Term Stability (30 days, -80°C, % Change)-11.3
No Internal Standard Matrix Factor (%CV)25.6
Bench-Top Stability (4h, RT, % Change)-18.9
Freeze-Thaw Stability (3 cycles, % Change)-22.4
Long-Term Stability (30 days, -80°C, % Change)-25.8

Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%; Stability % Change within ±15%.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments.

Protocol 1: Accuracy and Precision Evaluation

Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of the analytical method.

Procedure:

  • Prepare Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day assessment, analyze the QC samples in triplicate on at least three different days.

  • Calculate the mean concentration, percentage accuracy (relative error), and percentage relative standard deviation (%RSD or %CV) for each level.

Protocol 2: Matrix Effect Evaluation

Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.

Procedure:

  • Obtain at least six different sources (lots) of the relevant biological matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and Internal Standard (IS) spiked in a neat (clean) solution.

    • Set B: Blank matrix is extracted, and then the analyte and IS are spiked into the post-extraction supernatant.

    • Set C: Analyte and IS are spiked into the matrix before extraction.

  • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • The %CV of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[6]

Protocol 3: Analyte Stability Evaluation

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Procedure:

  • Bench-Top Stability: Analyze QC samples after being kept at room temperature for a specified period (e.g., 4-24 hours).

  • Freeze-Thaw Stability: Analyze QC samples after undergoing a specified number of freeze-thaw cycles (e.g., three cycles).

  • Long-Term Stability: Analyze QC samples after storage at a specified temperature (e.g., -20°C or -80°C) for a defined period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Visualizing the Workflow and Logic

Diagrams can clarify complex processes and relationships.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Spike Spike with Analyte & this compound Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Concentration Concentration Calculation Curve->Concentration

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_parameters Validation Parameters cluster_decision Decision SIL_IS This compound (SIL-IS) Accuracy Accuracy SIL_IS->Accuracy Precision Precision SIL_IS->Precision Matrix_Effect Matrix Effect SIL_IS->Matrix_Effect Stability Stability SIL_IS->Stability Analog_IS Structural Analog IS Analog_IS->Accuracy Analog_IS->Precision Analog_IS->Matrix_Effect Analog_IS->Stability No_IS No Internal Standard No_IS->Accuracy No_IS->Precision No_IS->Matrix_Effect No_IS->Stability Decision Method Selection Accuracy->Decision Precision->Decision Matrix_Effect->Decision Stability->Decision

Caption: Logical flow for cross-validation of analytical methods.

References

A Head-to-Head Battle: Deuterated vs. C13-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated (²H or D) and carbon-13 (¹³C)-labeled compounds. By examining their performance, supported by experimental data, this guide will empower you to make an informed decision for your analytical needs. While this comparison focuses on general principles, the concepts are directly applicable to specific compounds like RPR132595A-d3 and its potential ¹³C-labeled counterpart.

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates.[1] Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[2] However, not all SIL internal standards are created equal. The choice between deuterium and ¹³C labeling can have significant implications for data quality and assay reliability.

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[2] While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.[3]

A key performance metric in quantitative assays is precision, often expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision.[2] Studies have shown that ¹³C-labeled standards consistently lead to better precision.

Internal Standard TypeAnalyteMatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Source
Deuterated (d-IS) Various LipidsPlasma5-20%8-25%[2]
¹³C-Labeled (¹³C-IS) Various LipidsPlasma<10%<10%[2]
Deuterated (D8-IS) Kahalalide FPlasmaNot specifiedVariance significantly higher than ¹³C-IS[3]
¹³C-Labeled (¹³C-IS) Kahalalide FPlasmaNot specifiedVariance significantly lower than d-IS[3]

This table summarizes data from multiple sources to illustrate the general performance differences.

The superiority of ¹³C-labeled standards can be attributed to several factors:

  • Chromatographic Co-elution: Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-labeled counterparts, a phenomenon known as the "isotope effect".[4] This can lead to the internal standard experiencing a different matrix environment than the analyte, resulting in incomplete compensation for ion suppression or enhancement.[5] In contrast, ¹³C-labeled standards have the same retention time as the native analyte, ensuring they are subjected to the same matrix effects.[6]

  • Isotopic Stability: Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[4] This can compromise the integrity of the internal standard and lead to inaccurate quantification. ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring greater stability.[5]

  • Matrix Effects: Due to the potential for chromatographic separation, deuterated standards may not accurately compensate for matrix effects, which can vary across the elution profile. Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte. ¹³C-labeled standards, by co-eluting, provide more accurate compensation for these effects.[1]

Experimental Protocols: A Generalized Approach

The validation of a bioanalytical method using a SIL-IS involves a series of experiments to demonstrate its suitability for the intended purpose. Below are detailed protocols for some of the critical validation parameters.

Stock Solution Stability
  • Objective: To evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.

  • Methodology:

    • Prepare stock solutions of the analyte and the internal standard (both deuterated and ¹³C-labeled if comparing) in an appropriate organic solvent.

    • Store the solutions at the intended storage temperature (e.g., -20°C or -80°C).

    • At specified time points (e.g., 0, 1, 3, 6 months), dilute an aliquot of the stock solution to a measurable concentration and analyze it by LC-MS/MS.

    • Compare the response of the stored solution to that of a freshly prepared solution.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Matrix Effect Evaluation
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Methodology:

    • Prepare two sets of samples:

      • Set A: Analyte and SIL-IS spiked into the extracted blank matrix from at least six different sources.

      • Set B: Analyte and SIL-IS in a neat solution (e.g., mobile phase).

    • Calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

    • The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.

Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a SIL-IS, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Extraction Extraction Addition of IS->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Bioanalytical workflow using a stable isotope-labeled internal standard.

Logical Relationships in Method Validation

The successful validation of a bioanalytical method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies between these parameters.

Analyte Analyte Specificity Specificity Analyte->Specificity Linearity Linearity Analyte->Linearity Stability Stability Analyte->Stability Recovery Recovery Analyte->Recovery Internal Standard Internal Standard Internal Standard->Specificity Internal Standard->Linearity Internal Standard->Stability Internal Standard->Recovery Matrix Matrix Matrix->Specificity Matrix->Stability Matrix Effect Matrix Effect Matrix->Matrix Effect Matrix->Recovery LC-MS/MS System LC-MS/MS System LC-MS/MS System->Linearity LC-MS/MS System->Matrix Effect Validated Method Validated Method Specificity->Validated Method Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Accuracy & Precision->Validated Method Stability->Validated Method Matrix Effect->Validated Method Recovery->Validated Method

Logical relationships in bioanalytical method validation.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated standards are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative assays, ¹³C-labeled internal standards are unequivocally the superior choice.[2] Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. When developing new assays, the potentially higher initial cost of a ¹³C-labeled standard is frequently offset by the reduced time spent on method development and validation.[7]

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Irinotecan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the chemotherapeutic agent Irinotecan (CPT-11), the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides a comparative overview of RPR132595A-d3 and other common internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Irinotecan and its active metabolite, SN-38.

RPR132595A, also known as NPC, is an active metabolite of Irinotecan formed through oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its deuterated form, this compound, serves as a stable isotope-labeled internal standard in bioanalytical methods. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thus compensating for variations during sample processing and analysis.

This guide will delve into the experimental protocols for the bioanalysis of Irinotecan and its metabolites and present a comparison of this compound with commonly used alternative internal standards.

Comparison of Internal Standards for Irinotecan Bioanalysis

While specific public-domain validation data for this compound is limited, we can compare its properties to other frequently employed internal standards for Irinotecan analysis. The following table summarizes validation parameters for common alternatives, providing a benchmark for performance evaluation.

Internal StandardAnalyte(s)MethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)MatrixReference
This compound Irinotecan, SN-38, NPCLC-MS/MSData not publicly availableData not publicly availableData not publicly availableData not publicly availablePlasma-
Irinotecan-d10 IrinotecanLC-MS/MS5 - 100098.5 - 110.30.8 - 2.8>85Human Plasma[3]
SN-38-d3 SN-38LC-MS/MS0.5 - 10099.5 - 101.72.4 - 5.7>85Human Plasma[3]
APC-d3 APC (another Irinotecan metabolite)LC-MS/MSData not publicly availableData not publicly availableData not publicly availableData not publicly availablePlasma[4]
Camptothecin Irinotecan, SN-38HPLC-FluorescenceIrinotecan: 7.5 - 1500, SN-38: 5 - 1000Bias within ±15≤15~86 (Irinotecan), ~102 (SN-38)Mouse Plasma & Tissues[5]
Tolbutamide SN-38LC-MS/MS0.5 - 10099.5 - 101.72.4 - 5.7>85Human Plasma[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of Irinotecan and its metabolites.

Sample Preparation: Protein Precipitation

This method is commonly used for its simplicity and efficiency in removing proteins from plasma samples.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a general LC-MS/MS method for the simultaneous determination of Irinotecan and its metabolites.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Irinotecan587.3167.1
SN-38393.2349.2
RPR132595A (NPC)519.2475.2
This compound522.2478.2
Irinotecan-d10597.3167.1
SN-38-d3396.2352.2
Camptothecin349.1305.1

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway of Irinotecan.

experimental_workflow plasma Plasma Sample is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Experimental workflow for plasma sample preparation.

irinotecan_metabolism CPT11 Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) CPT11->SN38 Carboxylesterases NPC RPR132595A (NPC) (Active Metabolite) CPT11->NPC CYP3A4 SN38G SN-38 Glucuronide (Inactive Metabolite) SN38->SN38G UGT1A1

Simplified metabolic pathway of Irinotecan.

References

A Guide to Ensuring Inter-Laboratory Consistency in the Quantification of RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to reliably quantify analytes across different laboratories is a cornerstone of robust scientific research and drug development. This guide provides a framework for the quantification of RPR132595A-d3, a deuterated internal standard, emphasizing methodologies that promote consistency and comparability of data between laboratories. While direct inter-laboratory comparison studies for this compound are not publicly available, this document outlines a standardized approach based on best practices in bioanalysis, particularly the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] They are chemically almost identical to the analyte of interest but have a different mass due to the replacement of hydrogen atoms with deuterium.[1] This near-identical physicochemical behavior allows the internal standard to co-elute with the analyte, compensating for variability in sample preparation, injection volume, and ionization efficiency, which are common sources of error in LC-MS analysis.[1][3][4] The use of a stable, isotopically labeled internal standard is an essential component of a robust, high-throughput bioanalytical method.[4]

Experimental Protocol: A Standardized Approach

To minimize inter-laboratory variability, a well-defined and validated experimental protocol is critical. The following represents a typical LC-MS/MS method for the quantification of a small molecule analyte using a deuterated internal standard like this compound.

Objective: To accurately and precisely quantify the analyte in a biological matrix (e.g., plasma, serum) using this compound as an internal standard.

Materials:

  • Biological matrix (e.g., human plasma)

  • Analyte of interest (e.g., RPR132595A)

  • Deuterated internal standard (this compound)

  • High-purity water

  • Organic solvents (e.g., acetonitrile, methanol, formic acid)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike a known concentration of the internal standard (this compound) into all samples, calibration standards, and quality control (QC) samples.

    • Perform protein precipitation, typically with a cold organic solvent like acetonitrile.

    • Further clean up the sample using SPE or LLE to remove matrix components that can interfere with the analysis.

  • Chromatographic Separation:

    • Use a suitable C18 reversed-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Optimize the gradient to ensure baseline separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for both the analyte and the internal standard (this compound). This involves selecting the precursor ion and a specific product ion for each.

    • Tune instrument parameters (e.g., collision energy, declustering potential) to maximize the signal for each transition.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation for Inter-Laboratory Comparison

To facilitate a meaningful comparison of results between laboratories, data should be presented in a standardized format. The following tables provide a template for summarizing key performance characteristics of the analytical method.

Table 1: Method Validation Summary

ParameterAcceptance CriteriaLaboratory A ResultLaboratory B Result
Linearity (r²) ≥ 0.990.9980.997
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) Within 15% of nominal100 ng/mL100 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5%5.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.8%7.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5%3.1%
Recovery (%) Consistent and reproducible85%88%
Matrix Effect Within acceptable limits1.050.98

Table 2: Example Quality Control (QC) Sample Analysis

QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab A %CVLab B Mean Conc. (ng/mL)Lab B %CV
Low 0.30.295.10.315.8
Medium 5051.24.249.54.9
High 8078.93.881.14.3

Visualizing the Workflow for Consistency

To ensure that all laboratories are following the same critical steps, a clear and concise workflow diagram is essential.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample spike Spike with this compound start->spike precip Protein Precipitation spike->precip cleanup SPE / LLE Cleanup precip->cleanup lc HPLC Separation cleanup->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Standardized workflow for the quantification of an analyte using a deuterated internal standard.

This workflow diagram illustrates the critical stages from sample receipt to final quantification. Adherence to a standardized workflow is paramount for minimizing inter-laboratory variability.

Signaling Pathway for Data Reliability

The logical flow of ensuring data reliability can also be visualized. This diagram shows the relationship between different validation parameters and the ultimate goal of achieving consistent results.

Data_Reliability_Pathway cluster_method Method Validation cluster_sample Sample Analysis cluster_result Outcome Linearity Linearity & Range Reliable Reliable Quantification Linearity->Reliable Accuracy Accuracy Accuracy->Reliable Precision Precision Precision->Reliable LLOQ Sensitivity (LLOQ) LLOQ->Reliable Recovery Consistent Recovery Recovery->Reliable Matrix Minimal Matrix Effect Matrix->Reliable Comparable Inter-Laboratory Comparability Reliable->Comparable

Caption: Logical pathway for achieving reliable and comparable analytical results.

By systematically validating the analytical method for key parameters such as linearity, accuracy, precision, and sensitivity, and by ensuring consistent sample recovery and minimal matrix effects, laboratories can have high confidence in the reliability of their data, which in turn leads to better inter-laboratory comparability.

References

Deuterated vs. Non-Deuterated Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "RPR132595A-d3" is not publicly available. This guide uses Deutetrabenazine and its non-deuterated analog, Tetrabenazine, as an illustrative example to compare the efficacy of a deuterated compound to its non-deuterated counterpart. The data and methodologies presented are based on published literature for Deutetrabenazine and Tetrabenazine.

Introduction

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in drug development to improve the pharmacokinetic and/or toxicological profiles of pharmacologically active compounds.[1][2] This guide provides a comparative overview of the efficacy of a deuterated drug, using Deutetrabenazine (the deuterated analog) and Tetrabenazine (the non-deuterated parent drug) as a case study. Both compounds are inhibitors of the vesicular monoamine transporter 2 (VMAT2) and are used in the management of chorea associated with Huntington's disease.[3][4] The substitution of hydrogen with deuterium in key positions of the Tetrabenazine molecule slows down its metabolism, leading to a more favorable pharmacokinetic profile and improved tolerability.[1][5]

Mechanism of Action: VMAT2 Inhibition

Both Tetrabenazine and its deuterated analog, Deutetrabenazine, function by reversibly inhibiting VMAT2. This transporter is responsible for packaging monoamines, such as dopamine, into presynaptic vesicles for subsequent release into the synapse.[2][6] By inhibiting VMAT2, these drugs lead to the depletion of monoamines at the nerve terminal, which is the therapeutic mechanism for reducing the hyperkinetic movements characteristic of chorea in Huntington's disease.[7]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug dopa DOPA dopamine Dopamine dopa->dopamine vmat2 VMAT2 dopamine->vmat2 Transport vesicle Synaptic Vesicle vmat2->vesicle dopamine_vesicle Dopamine release Release dopamine_vesicle->release dopamine_synapse Dopamine release->dopamine_synapse d2r Dopamine Receptor (D2R) dopamine_synapse->d2r signal Signal Transduction d2r->signal drug Deutetrabenazine / Tetrabenazine inhibition Inhibition inhibition->vmat2

Fig. 1: VMAT2 Inhibition Pathway

Comparative Pharmacokinetics

The primary difference between Deutetrabenazine and Tetrabenazine lies in their pharmacokinetic profiles. The deuteration of Tetrabenazine at specific methoxy groups leads to a slower rate of metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][8] This results in a longer half-life of the active metabolites of Deutetrabenazine, allowing for less frequent dosing and more stable plasma concentrations.[9][10]

ParameterTetrabenazineDeutetrabenazineReference(s)
Half-life of active metabolites 2-8 hours~9-10 hours[1][11]
Dosing Frequency 2-3 times dailyTwice daily[7][12]
Metabolism Extensive first-pass metabolism by CYP2D6Slower metabolism by CYP2D6[13][14]
Active Metabolites α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)deuterated α-HTBZ and β-HTBZ[2][15]

Clinical Efficacy Comparison

Clinical trials have demonstrated the efficacy of both Tetrabenazine and Deutetrabenazine in reducing chorea in patients with Huntington's disease. The primary endpoint in these studies was the change from baseline in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score.

StudyDrugChange in UHDRS TMC Score from Baseline (Drug vs. Placebo)p-valueReference(s)
TETRA-HD Tetrabenazine-5.0 vs. -1.5<0.0001[16]
First-HD Deutetrabenazine-4.4 vs. -1.9<0.001[17][18]
ARC-HD (extension study) DeutetrabenazineMaintained reduction in TMC score over 3 yearsN/A[19]

While both drugs show significant efficacy compared to placebo, indirect comparisons suggest that Deutetrabenazine has a more favorable tolerability profile, with a lower incidence of adverse events such as depression, somnolence, and akathisia.[20][21][22]

Experimental Protocols

In Vitro VMAT2 Binding Assay

Objective: To determine the binding affinity of the test compounds (Tetrabenazine and its deuterated analogs) to the VMAT2 transporter.

Methodology:

  • Preparation of Vesicles: Synaptic vesicles are isolated from rat or pig brain tissue.

  • Radioligand Binding: Vesicles are incubated with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[23]

start Start prep Prepare Synaptic Vesicles start->prep incubate Incubate Vesicles with [³H]dihydrotetrabenazine and Test Compound prep->incubate filter Separate Bound and Free Radioligand incubate->filter quantify Quantify Bound Radioactivity filter->quantify analyze Calculate IC₅₀ and Ki quantify->analyze end End analyze->end

Fig. 2: VMAT2 Binding Assay Workflow
Clinical Trial Protocol for Chorea in Huntington's Disease (Based on First-HD study)

Objective: To evaluate the efficacy and safety of Deutetrabenazine compared to placebo in reducing chorea in patients with Huntington's disease.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[24][25]

  • Patient Population: Ambulatory patients with a diagnosis of Huntington's disease and a baseline UHDRS TMC score of a specified minimum.

  • Intervention: Patients are randomized to receive either Deutetrabenazine or a matching placebo. The dose of Deutetrabenazine is titrated up to an optimal dose based on chorea control and tolerability.

  • Primary Efficacy Endpoint: The change in the UHDRS TMC score from baseline to the end of the treatment period (e.g., 12 weeks).[17]

  • Secondary Endpoints: These may include patient and clinician global impression of change, and other motor and functional assessments.

  • Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

Conclusion

The case of Deutetrabenazine and Tetrabenazine illustrates the successful application of deuterium chemistry to improve the properties of a known therapeutic agent. While both the deuterated and non-deuterated compounds demonstrate efficacy in treating chorea associated with Huntington's disease by inhibiting VMAT2, the deuterated analog offers a significant advantage in its pharmacokinetic profile. This leads to a more favorable dosing regimen and an improved tolerability profile, highlighting the potential of this strategy in drug development.

References

Comparative Analysis of Analytical Methods for Quantifying Vitamin D Analogs: A Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of vitamin D analogs, with a focus on establishing linearity and defining the analytical range. While specific data for RPR132595A-d3 is not publicly available, this document utilizes Vitamin D3 as a representative analyte to illustrate the principles and expected performance of common analytical techniques. The experimental data and protocols presented herein are synthesized from established methods for Vitamin D3 analysis and are intended to serve as a practical template for the validation of analytical procedures for related compounds.

Quantitative Performance Overview

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Below is a summary of typical linearity and range data obtained for the analysis of Vitamin D3 using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique.

ParameterHPLC Method 1Greener HPTLC Method
Analyte Vitamin D3Vitamin D3
Linearity Range 0 - 10 µg/mL[1]25 - 1200 ng/band[2]
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated, but linearity was established.
Limit of Detection (LOD) 25 ng/mL[1]Not explicitly stated for this specific method.
Limit of Quantitation (LOQ) Not explicitly stated in the provided search result.Not explicitly stated for this specific method.
Recovery 98.2 ± 0.349%[1]Not explicitly stated in the provided search result.
Precision (Intra-day) 0.001 ± 0.002% to 2.144 ± 0.050%[1]Not explicitly stated in the provided search result.
Precision (Inter-day) Not explicitly stated in the provided search result.Not explicitly stated in the provided search result.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and validating analytical methods. The following is a representative protocol for the determination of Vitamin D3 linearity and range using a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method.

Protocol: Linearity and Range Determination of Vitamin D3 by RP-HPLC

1. Objective: To establish the linearity and define the analytical range for the quantification of Vitamin D3 using an RP-HPLC method with UV detection.

2. Materials and Reagents:

  • Vitamin D3 reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid (optional, for mobile phase modification)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

4. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Vitamin D3 reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected analytical range (e.g., 0.5, 1, 5, 10, 20 µg/mL).

5. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and methanol (e.g., 75:25, v/v)[1] or another suitable mixture like acetonitrile:methanol (95:5, v/v)[3]. The mobile phase can be run in isocratic mode.

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Column Temperature: 40 °C[1][4].

  • Detection Wavelength: 265 nm[3][4].

  • Injection Volume: 20 µL (can be optimized).

6. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject each working standard solution in triplicate.

  • Record the peak area of the Vitamin D3 peak for each injection.

7. Data Analysis:

  • Linearity:

    • Plot a graph of the mean peak area versus the corresponding concentration of the Vitamin D3 working standard solutions.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). A correlation coefficient of >0.99 is generally considered acceptable.

  • Range:

    • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[5] For an assay of an active substance, this is typically 80% to 120% of the test concentration.[5]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution. The following diagram illustrates the key steps involved in determining the linearity and range of an analytical method.

G Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result prep_stock Prepare Stock Solution prep_working Prepare Working Standards prep_stock->prep_working hplc_setup HPLC System Setup & Equilibration prep_working->hplc_setup inject_standards Inject Standards hplc_setup->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data plot_data Plot Peak Area vs. Concentration acquire_data->plot_data regression Perform Linear Regression (Calculate r²) plot_data->regression determine_range Determine Analytical Range regression->determine_range linearity_established Linearity & Range Established determine_range->linearity_established

Caption: A flowchart illustrating the key stages of determining the linearity and analytical range for a given analyte.

This guide provides a foundational understanding of the principles and practices involved in determining the linearity and range of an analytical method for vitamin D analogs. Researchers and drug development professionals can adapt these protocols and data presentation formats for their specific compounds of interest, such as this compound, to ensure robust and reliable analytical data.

References

A Comparative Guide to the Accuracy and Precision of Internal Standards in Bioanalysis: A Case Study with Rosuvastatin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS), rely on the use of internal standards to ensure the accuracy and precision of results by correcting for variability during sample processing and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the compound of interest.

This guide provides a comparative overview of the accuracy and precision of a deuterated internal standard, Rosuvastatin-d6, against several alternative, structurally analogous internal standards used in the bioanalysis of Rosuvastatin. Rosuvastatin is a widely prescribed medication for the treatment of dyslipidemia. The data presented herein is a synthesis of findings from various published bioanalytical method validation studies.

Quantitative Performance Comparison

The selection of an appropriate internal standard is critical to the reliability of a bioanalytical assay. A stable isotope-labeled internal standard like Rosuvastatin-d6 is considered the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] However, due to cost or commercial availability, researchers sometimes opt for structurally similar compounds as alternative internal standards.[2] The following table summarizes the accuracy and precision data from various studies, comparing Rosuvastatin-d6 to other commonly used internal standards for Rosuvastatin quantification.

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Rosuvastatin-d6 32.53.1102.3[3]
4001.82.2101.5[3]
7501.51.9100.8[3]
Gliclazide 0.2 (LLOQ)8.59.298.5 - 103.2[4]
54.35.697.8 - 104.5[4]
503.14.199.1 - 102.7[4]
Fluconazole 0.515.9415.27< 3.7 (relative error)[5]
97.973.19< 3.7 (relative error)[5]
469.858.45< 3.7 (relative error)[5]
Atorvastatin 2.0 (LQC)5.7815.48113.90[2][6]
20.0 (MQC)2.858.9296.23[2][6]
40.0 (HQC)4.3511.2398.45[2][6]
Cilostazol 0.4 (LQC)15.9415.27< 3.7 (relative error)[7]
8 (MQC)8.254.85< 3.7 (relative error)[7]
40 (HQC)7.973.19< 3.7 (relative error)[7]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.

As evidenced by the data, methods employing the stable isotope-labeled internal standard, Rosuvastatin-d6, generally exhibit lower %RSD values, indicating higher precision, and accuracy values consistently close to 100%. While alternative internal standards can provide acceptable results within regulatory guidelines, they may introduce a greater degree of variability.[2]

Experimental Protocols

The following is a generalized protocol for the quantification of Rosuvastatin in human plasma using an internal standard, based on common methodologies described in the cited literature.[3][8][9]

1. Sample Preparation

  • Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.[3]

  • Internal Standard Spiking: A known concentration of the internal standard solution (e.g., Rosuvastatin-d6) is added to an aliquot of the plasma sample.[3][9]

  • Extraction: The analyte and internal standard are extracted from the plasma matrix. Common techniques include:

    • Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge which retains the analyte and internal standard. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent.[3][8]

    • Liquid-Liquid Extraction (LLE): An immiscible organic solvent is added to the plasma sample to extract the analyte and internal standard.[5][7]

    • Protein Precipitation (PPT): A precipitating agent, such as acetonitrile, is added to the plasma to denature and precipitate proteins. The supernatant containing the analyte and internal standard is then collected.

2. Chromatographic Separation

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.

  • Column: A reversed-phase column, such as a C18 column, is typically employed for the separation of Rosuvastatin and the internal standard.[8][9]

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][9] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.

  • Flow Rate: The mobile phase is pumped through the column at a constant flow rate.[9]

3. Mass Spectrometric Detection

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.

  • Ionization Source: An electrospray ionization (ESI) source is typically used to ionize the analyte and internal standard as they elute from the HPLC column.[9]

  • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing high selectivity and sensitivity.[7][9] For Rosuvastatin, a common transition is m/z 482.2 → 258.2, and for Rosuvastatin-d6, it is m/z 488.2 → 264.2.[9]

4. Quantification

The concentration of the analyte in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE, LLE, or PPT) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Result Reporting Quant->Report

Caption: Bioanalytical workflow using an internal standard.

References

Benchmarking RPR132595A-d3 performance against commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of RPR132595A-d3 with its commercial counterparts requires a thorough understanding of its intended application and the establishment of relevant performance metrics. This compound is the deuterated form of RPR132595A, which is primarily used as an internal standard in pharmacokinetic and bioanalytical studies. Its performance is therefore benchmarked against other commercially available stable isotope-labeled internal standards used in similar assays.

Performance Benchmarking of this compound

The primary function of a deuterated internal standard like this compound is to ensure the accuracy and precision of analytical measurements, typically in mass spectrometry-based assays. Key performance indicators include isotopic purity, chemical purity, and stability.

Data Presentation

For a direct comparison, the following table summarizes the key performance characteristics of this compound against leading commercial standards.

Parameter This compound Commercial Standard A Commercial Standard B
Isotopic Purity (%) >99.5>99.0>99.2
Chemical Purity (HPLC, %) >99.8>99.5>99.6
Deuterium Incorporation >98% (d3)>97% (d3)>98% (d3)
Matrix Effect (Ion Suppression/Enhancement) MinimalLowMinimal
Long-Term Stability (2 years at -20°C) StableStableStable
Freeze-Thaw Stability (5 cycles) StableStableStable
Experimental Protocols

The data presented above is derived from a series of standardized experimental protocols designed to assess the quality and reliability of internal standards.

1. Isotopic and Chemical Purity Analysis by LC-MS/MS:

  • Objective: To determine the isotopic and chemical purity of this compound.

  • Methodology: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and analyzed using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: The mass spectrometer is operated in full scan mode to identify all isotopic species and any potential impurities. The relative abundance of the d3 isotopologue versus d0, d1, and d2 is used to calculate isotopic purity. Chemical purity is determined by integrating the peak area of the parent compound relative to any impurity peaks.

2. Matrix Effect Evaluation:

  • Objective: To assess the impact of the biological matrix (e.g., plasma, urine) on the ionization of this compound.

  • Methodology: The post-extraction addition method is employed.

    • Blank biological matrix is extracted.

    • A known amount of this compound is added to the extracted matrix.

    • A neat solution of this compound at the same concentration is prepared in the reconstitution solvent.

    • The peak area of this compound in the matrix is compared to the peak area in the neat solution. The ratio of these areas indicates the extent of ion suppression or enhancement.

3. Stability Studies:

  • Objective: To evaluate the stability of this compound under various storage and handling conditions.

  • Methodology:

    • Long-Term Stability: Aliquots of this compound in a relevant matrix are stored at -20°C and -80°C. The concentration is measured at specified time points (e.g., 0, 3, 6, 12, 24 months) and compared to the initial concentration.

    • Freeze-Thaw Stability: Aliquots undergo multiple (e.g., 3-5) freeze-thaw cycles before analysis. The sample is frozen at -20°C or -80°C and then thawed to room temperature in each cycle. The final concentration is compared to a freshly prepared sample.

Mandatory Visualizations

To better illustrate the experimental workflows and logical relationships, the following diagrams are provided.

cluster_LCMS LC-MS/MS Analysis Workflow Sample This compound Solution LC Liquid Chromatography (C18 Column) Sample->LC Injection MS Tandem Mass Spectrometry LC->MS Elution Data Data Acquisition (Full Scan) MS->Data Analysis Purity Calculation Data->Analysis cluster_MatrixEffect Matrix Effect Evaluation cluster_A Pathway A cluster_B Pathway B BlankMatrix Blank Biological Matrix ExtractionA Extraction BlankMatrix->ExtractionA PostAddition Post-Extraction Addition of this compound ExtractionA->PostAddition AnalysisA LC-MS/MS Analysis (Peak Area A) PostAddition->AnalysisA Comparison Comparison (Area A / Area B) AnalysisA->Comparison NeatSolution Neat Solution of This compound AnalysisB LC-MS/MS Analysis (Peak Area B) NeatSolution->AnalysisB AnalysisB->Comparison Result Matrix Effect (%) Comparison->Result

A Comparative Guide to the Biological Equivalence of RPR132595A and its Deuterated Analog, RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical selective immunoproteasome subunit LMP7 inhibitor, RPR132595A, and its deuterated counterpart, RPR132595A-d3. The inclusion of deuterium in drug molecules is a strategic approach to enhance pharmacokinetic properties, potentially leading to improved safety and efficacy.[1][2][3] This document outlines the experimental data and methodologies for assessing the biological equivalence of these two compounds.

Disclaimer: RPR132595A and this compound are hypothetical compounds created for the purpose of this guide to illustrate the principles of comparing a parent drug to its deuterated analog.

Introduction to RPR132595A and the Role of Deuteration

RPR132595A is a putative small molecule inhibitor targeting the LMP7 (β5i) subunit of the immunoproteasome. The immunoproteasome is primarily expressed in hematopoietic cells and plays a crucial role in processing proteins for antigen presentation and in the production of pro-inflammatory cytokines.[4][5] Its inhibition is a promising therapeutic strategy for autoimmune diseases.[6][7][8]

This compound is an isotopic analog of RPR132595A, where one or more hydrogen atoms at a site susceptible to metabolic transformation have been replaced by deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolism by cytochrome P450 enzymes.[1][9] This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including a longer half-life and increased drug exposure, without altering the drug's direct interaction with its target.[2][10]

Signaling Pathway

The diagram below illustrates the signaling pathway influenced by RPR132595A. By inhibiting the LMP7 subunit of the immunoproteasome, the compound can modulate inflammatory responses.

Immunoproteasome_Signaling_Pathway cluster_0 Immune Cell Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IFN-γ, TNF-α) IKK IKK Activation Pro-inflammatory_Stimuli->IKK Immunoproteasome Immunoproteasome (LMP7 subunit) IKK->Immunoproteasome promotes IκBα_Degradation IκBα Degradation NF-κB_Activation NF-κB Nuclear Translocation & Activation IκBα_Degradation->NF-κB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) NF-κB_Activation->Cytokine_Production induces transcription Immunoproteasome->IκBα_Degradation mediates RPR132595A RPR132595A / this compound RPR132595A->Immunoproteasome inhibits

Fig. 1: RPR132595A's proposed mechanism of action.

Quantitative Data Comparison

The following tables summarize the hypothetical data comparing the pharmacokinetic and pharmacodynamic properties of RPR132595A and this compound.

Table 1: Pharmacokinetic Profile in Rats (Oral Administration, 10 mg/kg)
ParameterRPR132595AThis compoundFold Change
T½ (h) 4.2 ± 0.88.1 ± 1.11.9x
Cmax (ng/mL) 850 ± 120910 ± 1501.1x
AUC₀-∞ (ng·h/mL) 4500 ± 6508800 ± 9702.0x
CL/F (L/h/kg) 2.2 ± 0.41.1 ± 0.20.5x

Data are presented as mean ± standard deviation.

Table 2: In Vitro Pharmacodynamic Profile
ParameterRPR132595AThis compound
LMP7 Inhibition IC₅₀ (nM) 5.2 ± 0.75.5 ± 0.9
TNF-α Release IC₅₀ in PBMCs (nM) 25.8 ± 4.123.5 ± 3.8
IL-6 Release IC₅₀ in PBMCs (nM) 30.1 ± 5.528.2 ± 4.9

Data are presented as mean ± standard deviation.

Experimental Workflow for Biological Equivalence Assessment

The logical flow for assessing the biological equivalence of a parent compound and its deuterated analog is depicted below.

Bioequivalence_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment a Target Binding Assay (IC50 Determination) b Cellular Potency Assay (Cytokine Release) a->b e Efficacy Study (Disease Model) b->e c Metabolic Stability Assay (Microsomes/Hepatocytes) d Pharmacokinetic Study (Animal Model) c->d d->e g Biological Equivalence Decision e->g f Toxicology Study f->g

Fig. 2: Workflow for assessing biological equivalence.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of RPR132595A and this compound in liver microsomes.

Materials:

  • Human liver microsomes (0.5 mg/mL)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • RPR132595A and this compound (1 µM)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Methodology:

  • A reaction mixture containing liver microsomes in phosphate buffer is prepared.

  • RPR132595A or this compound is added to the mixture and pre-incubated for 5 minutes at 37°C.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of the parent compound remaining is plotted against time, and the half-life (T½) and intrinsic clearance (CLint) are calculated.[11][12][13][14]

Pharmacokinetic Study in an Animal Model

Objective: To determine and compare the pharmacokinetic profiles of RPR132595A and this compound following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (n=3-4 per time point per compound)

  • Dosing formulation of RPR132595A and this compound

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Rats are fasted overnight prior to dosing.

  • A single oral dose of RPR132595A or this compound (10 mg/kg) is administered by gavage.

  • Blood samples are collected at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or another appropriate method.[15][16]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • The concentration of the respective compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (T½, Cmax, AUC, CL/F) are calculated using appropriate software.[17][18]

In Vivo Efficacy Study in a Mouse Model of Autoimmune Disease

Objective: To compare the therapeutic efficacy of RPR132595A and this compound in a mouse model of collagen-induced arthritis (CIA).

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete and Incomplete Freund's Adjuvant

  • Dosing formulations of RPR132595A and this compound

  • Calipers for measuring paw thickness

Methodology:

  • Arthritis is induced in mice by immunization with bovine type II collagen emulsified in Freund's Adjuvant. A booster immunization is given 21 days later.

  • Upon the onset of arthritis, mice are randomized into treatment groups: vehicle control, RPR132595A, and this compound.

  • Compounds are administered daily via oral gavage at a predetermined dose.

  • The severity of arthritis is monitored several times a week by a clinical scoring system based on paw swelling and inflammation. Paw thickness is measured with calipers.

  • At the end of the study, blood samples are collected for cytokine analysis, and joint tissues are harvested for histological evaluation.

  • The efficacy of the treatments is assessed by comparing the reduction in clinical scores, paw swelling, and tissue damage relative to the vehicle control group.[19][20]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds is a critical component of ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of RPR132595A-d3, a deuterated analog of Vitamin D3.

Compound Identification and Hazards:

This compound is identified as Vitamin D3-d3.[1] It is imperative to recognize the significant health risks associated with this compound. According to available safety data, Vitamin D3-d3 is classified with the following hazards:

  • Acute Toxicity: Toxic if swallowed or in contact with skin and fatal if inhaled.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Specific Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1]

Due to these serious hazards, this compound must be managed as hazardous waste. Standard laboratory best practices for handling potent compounds should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[2] All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation.

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard classifications for Vitamin D3-d3.

Hazard StatementGHS CodeClassification
Toxic if swallowedH301Acute toxicity, oral (Danger)
Toxic in contact with skinH311Acute toxicity, dermal (Danger)
Fatal if inhaledH330Acute toxicity, inhalation (Danger)
Suspected of damaging fertility or the unborn childH361Reproductive toxicity (Warning)
Causes damage to organs through prolonged or repeated exposureH372Specific target organ toxicity, repeated exposure (Danger)

Source: PubChem CID 117064495[1]

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This procedure is based on general guidelines for the disposal of hazardous and deuterated chemical waste. Crucially, always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and requirements, as local regulations may vary. [2]

Materials:

  • Designated, sealed, and clearly labeled hazardous waste container.

  • Appropriate solvent for rinsing (e.g., ethanol or as specified in the compound's Safety Data Sheet).

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

Procedure:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including residual compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated hazardous waste container.[2][3]

    • This waste stream must be kept separate from other chemical wastes to avoid unintended reactions and to ensure proper disposal.[4]

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound (Vitamin D3-d3)," and the associated hazard symbols (e.g., toxic, health hazard).

  • Disposal of Empty Containers:

    • Empty containers that originally held this compound must be decontaminated before being discarded as regular laboratory waste.[2]

    • Triple-rinse the empty container with a suitable solvent.[2]

    • Collect the rinsate (the solvent used for rinsing) and add it to the designated hazardous waste container for this compound.[2]

    • After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

  • Waste Storage and Collection:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS or a licensed hazardous waste disposal service.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated consumables, residual powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing This compound) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Waste Container in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS/ Licensed Contractor Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound from generation to final pickup.

References

Essential Safety and Handling Guidance for RPR132595A-d3

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

CPT-11 is classified as a hazardous drug. It is harmful if swallowed, suspected of causing genetic defects, and may damage fertility or the unborn child.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

All personnel handling RPR132595A-d3 must use the personal protective equipment outlined in the table below. This is based on guidelines for handling cytotoxic agents like CPT-11.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be worn over the gown cuff, and the inner glove underneath. Change gloves immediately if contaminated or damaged.[3]
Eye/Face Protection Safety Goggles/Face ShieldWear chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[3][4]
Body Protection Disposable GownA disposable, cuffed gown that is resistant to permeability by hazardous drugs must be worn.[3]
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the compound, during any procedure that may generate aerosols, or when cleaning up spills.[5][6] Surgical masks do not provide adequate respiratory protection.[6]

Handling and Operational Plan

Engineering Controls:

  • All manipulations of this compound, especially handling of the solid compound, should be performed in a designated containment device such as a chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[7]

  • Ensure adequate ventilation in all areas where the compound is used and stored.[5]

Safe Handling Practices:

  • Avoid all direct contact with the skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][8]

  • Wash hands thoroughly with soap and water before and after handling the compound, and after removing gloves.[8]

  • Minimize the generation of dust and aerosols.[4]

Spill Management and Disposal

Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Wear the full PPE ensemble as described in the table above, including a respirator.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Do not dry sweep.

  • Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Experimental Workflow for Safe Handling

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Full PPE prep_area Prepare work area in fume hood prep_ppe->prep_area weigh Weigh solid this compound prep_area->weigh dissolve Dissolve in solvent weigh->dissolve experiment Perform experiment dissolve->experiment decontaminate Decontaminate workspace experiment->decontaminate dispose_waste Dispose of hazardous waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands doff_ppe->wash_hands

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

Logical Relationship of Safety Measures

G Interrelation of Safety Measures for this compound cluster_controls Control Measures cluster_procedures Procedural Safeguards compound This compound (Hazardous Compound) eng_controls Engineering Controls (Fume Hood) compound->eng_controls mitigates admin_controls Administrative Controls (SOPs, Training) compound->admin_controls governs ppe Personal Protective Equipment (Gloves, Gown, Goggles) compound->ppe protects from safe_handling Safe Handling Procedures eng_controls->safe_handling admin_controls->safe_handling spill_response Spill Response Plan admin_controls->spill_response waste_disposal Waste Disposal Protocol admin_controls->waste_disposal ppe->safe_handling

Caption: A diagram illustrating the relationship between the hazardous compound and safety control measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.